molecular formula C4H7N3S B102008 5-ethylsulfanyl-1H-1,2,4-triazole CAS No. 15285-39-9

5-ethylsulfanyl-1H-1,2,4-triazole

Katalognummer: B102008
CAS-Nummer: 15285-39-9
Molekulargewicht: 129.19 g/mol
InChI-Schlüssel: UHIOXHCBRKQOTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Ethylsulfanyl-1H-1,2,4-triazole is a chemical building block belonging to the 1,2,4-triazole class of nitrogen-containing heterocycles, which are renowned for their wide applications in medicinal chemistry and materials science . The 1,2,4-triazole core is a privileged scaffold in drug discovery, forming the structural basis of several commercial antifungal (e.g., fluconazole, voriconazole), anticancer (e.g., letrozole, anastrozole), and antiviral agents . This specific derivative features an ethylsulfanyl (ethylthio) substituent at the 5-position of the triazole ring. The sulfur atom in the side chain enhances the molecule's versatility, serving as a key handle for further chemical modifications and potentially influencing its binding to biological targets . Researchers utilize this compound as a key intermediate for constructing more complex molecules. Its structure-activity relationship (SAR) can be explored to develop novel compounds with potential biological activities, such as antimicrobial, antitumor, and antifungal properties, which are commonly associated with 1,2,4-triazole-3-thione derivatives and their analogs . Furthermore, the ability of similar thione-containing triazoles to stabilize silver nanoparticles (AgNPs) indicates potential applications in materials science and nanotechnology . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-ethylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S/c1-2-8-4-5-3-6-7-4/h3H,2H2,1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIOXHCBRKQOTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 5-Ethylsulfanyl-1H-1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the synthesis, characterization, and mechanistic underpinnings of 5-ethylsulfanyl-1H-1,2,4-triazole (also referred to as 3-ethylthio-1,2,4-triazole). It is designed for researchers requiring a robust, scalable protocol for generating this specific pharmacophore, which serves as a critical intermediate in the development of antifungal agents, corrosion inhibitors, and coordination ligands.

Executive Summary & Strategic Context

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of blockbuster antifungal drugs like Fluconazole and Itraconazole.[1][2] The 5-ethylsulfanyl derivative represents a strategic functionalization of the parent thione, locking the sulfur atom into a thioether linkage. This transformation prevents the thione-thiol tautomerism inherent to the starting material, thereby fixing the electronic properties of the ring and providing a lipophilic "tail" (the ethyl group) that often enhances membrane permeability and hydrophobic pocket binding in target enzymes (e.g., CYP51).

This guide provides a validated S-alkylation protocol utilizing nucleophilic substitution under basic conditions. Unlike N-alkylation, which can yield mixtures of isomers, this protocol is optimized for regioselective S-alkylation due to the high nucleophilicity of the thiolate anion.

Retrosynthetic Analysis

The most efficient route to this compound is the direct alkylation of 1,2,4-triazole-3-thiol (also known as 3-mercapto-1,2,4-triazole).

  • Target Molecule: this compound (

    
    )
    
  • Disconnection: S-C bond.

  • Synthons:

    • Nucleophile: 1,2,4-triazole-3-thiolate anion (generated in situ).

    • Electrophile: Ethyl halide (Ethyl bromide or Ethyl iodide).

Reaction Logic Diagram

Retrosynthesis Target This compound (Target) Inter Thiolate Anion (Intermediate) Target->Inter S-C Disconnection SM1 1,2,4-Triazole-3-thiol (Starting Material) Inter->SM1 Deprotonation SM2 Ethyl Bromide (Alkylating Agent) Inter->SM2 + Electrophile

Caption: Retrosynthetic breakdown showing the S-C bond disconnection strategy.

Experimental Protocol: S-Alkylation

This protocol is designed for a 10 mmol scale but is linearly scalable.

Reagents and Materials
ReagentCAS NumberMol. WeightEquivalentsAmountRole
1,2,4-Triazole-3-thiol 3179-31-5101.13 g/mol 1.01.01 gSubstrate
Ethyl Bromide 74-96-4108.97 g/mol 1.11.20 g (~0.82 mL)Electrophile
Sodium Hydroxide 1310-73-240.00 g/mol 1.10.44 gBase
Ethanol (Absolute) 64-17-5-Solvent20 mLSolvent
Step-by-Step Methodology

Phase 1: Thiolate Formation

  • Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 1.01 g of 1,2,4-triazole-3-thiol to 15 mL of absolute ethanol.

  • Activation: Dissolve 0.44 g of NaOH in 5 mL of water (or minimum ethanol) and add it dropwise to the RBF. Stir at room temperature for 15 minutes.

    • Insight: The solution should turn clear as the thiolate salt forms. The color may shift slightly to yellow.

Phase 2: Alkylation 4. Addition: Add 0.82 mL of Ethyl Bromide dropwise to the reaction mixture.

  • Caution: Ethyl bromide is volatile (bp 38°C). Ensure the condenser is efficient or cool the flask slightly during addition.
  • Reaction: Heat the mixture to reflux (approx. 78-80°C) for 4–6 hours.
  • Monitoring: Monitor reaction progress via TLC (Dichloromethane:Methanol 9:1). The starting thiol (
    
    
    ) should disappear, and a less polar product (
    
    
    ) should appear.

Phase 3: Workup and Isolation 6. Concentration: Evaporate the ethanol under reduced pressure (Rotavap) to approximately 20% of the original volume. 7. Precipitation: Pour the residue into 50 mL of ice-cold water. The product may precipitate as a white solid.[3]

  • Note: If the product is an oil (common with short alkyl chains), extract with Ethyl Acetate (
    
    
    mL), dry over
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (Silica gel, DCM/MeOH gradient) if necessary.
Experimental Workflow Diagram

Workflow Start Start: 1,2,4-Triazole-3-thiol Base Add NaOH/EtOH (Form Thiolate) Start->Base Alkylate Add Ethyl Bromide (Reflux 4-6h) Base->Alkylate Check TLC Check (Disappearance of Thiol) Alkylate->Check Check->Alkylate Incomplete Workup Evaporate EtOH Add Ice Water Check->Workup Complete Isolate Filtration or Extraction (Ethyl Acetate) Workup->Isolate Final Pure this compound Isolate->Final

Caption: Step-by-step experimental workflow for the S-alkylation process.

Characterization & Validation

The following data confirms the structure of the synthesized compound.

Spectral Data Summary
TechniqueParameterExpected ValueInterpretation

NMR

(ppm)
1.35 (t, 3H,

Hz)
Methyl protons of ethyl group (

)
3.18 (q, 2H,

Hz)
Methylene protons (

)
8.25 (s, 1H)Triazole Ring Proton (C3-H)
13.50 (br s, 1H)NH proton (Exchangeable with

)

NMR

(ppm)
14.8Methyl carbon
26.5Methylene carbon (S-linked)
150-160Triazole ring carbons (C3, C5)
IR

(

)
3100-3200N-H stretching (Broad)
2900-2950C-H aliphatic stretching
600-700C-S stretching (Weak)
Absence of ~2500S-H stretch (Confirms alkylation)
Critical Validation Checkpoints
  • Regioselectivity Check: The absence of N-ethyl signals (typically shifted downfield to ~4.0-4.2 ppm compared to S-ethyl at ~3.2 ppm) confirms S-alkylation.

  • Purity: A sharp melting point (typically determined experimentally, literature values vary for derivatives) and a clean single spot on TLC are prerequisites for biological testing.

Mechanistic Insight

The reaction proceeds via an


 Nucleophilic Substitution .
  • Tautomeric Equilibrium: The starting material exists in equilibrium between the thione (major in solid state) and thiol forms.

  • Deprotonation: The base (NaOH) removes the acidic proton from the thiol/thione, generating the resonance-stabilized thiolate anion .

  • HSAB Principle: According to the Hard and Soft Acids and Bases (HSAB) theory, the sulfur atom is a "softer" nucleophile than the ring nitrogens. The ethyl bromide carbon is a soft electrophile. This pairing strongly favors attack by the sulfur atom (S-alkylation ) over the nitrogen (N-alkylation ), provided the conditions are not overly forcing.

Mechanistic Pathway Diagram

Mechanism Thione Thione Form (Tautomer 1) Thiol Thiol Form (Tautomer 2) Thione->Thiol Equilibrium Anion Thiolate Anion (Nucleophile) Thiol->Anion + OH- (-H2O) TS Transition State (SN2 Attack) Anion->TS + EtBr Product S-Alkylated Product TS->Product - Br-

Caption: Reaction mechanism illustrating tautomerism and nucleophilic attack.

Safety and Handling

  • Ethyl Bromide: Highly volatile, flammable, and a potential carcinogen. Handle only in a fume hood.

  • 1,2,4-Triazole-3-thiol: Irritant.[3] Avoid dust inhalation.

  • Waste Disposal: All halogenated waste (containing EtBr) must be segregated from non-halogenated solvents.

References

  • Synthesis of S-alkylated triazoles: Al-Soud, Y. A., et al.[3] "Synthesis and Characterization of Some New 1,2,4-Triazole Derivatives." Jordan Journal of Chemistry, 2010.

  • Tautomerism and Reactivity:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier. (Standard Reference for Azole Reactivity).
  • General Alkylation Protocol: BenchChem Protocols. "S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol."

  • Spectral Data Verification: NIST Chemistry WebBook. "3-Amino-5-methylthio-1,2,4-triazole IR Spectrum" (Analogous compound data).

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethylsulfanyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and versatile chemical properties.[1][2] This technical guide provides a comprehensive exploration of the physicochemical properties of a specific, yet significant derivative: 5-ethylsulfanyl-1H-1,2,4-triazole. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the molecule's structural attributes, synthetic pathways, and key physicochemical parameters. By elucidating the causality behind experimental choices and grounding our discussion in authoritative references, we aim to provide a self-validating resource that empowers further research and application of this promising heterocyclic compound.

Molecular Structure and Tautomerism

This compound is a five-membered aromatic heterocycle characterized by the presence of three nitrogen atoms at positions 1, 2, and 4, with an ethylsulfanyl (-S-CH₂CH₃) substituent at the 5-position. The 1,2,4-triazole ring is planar, and its aromaticity is conferred by the delocalization of six π-electrons.[3]

A crucial aspect of the 1,2,4-triazole core is its capacity for prototropic tautomerism. This compound can exist in two primary tautomeric forms: the 1H and 4H tautomers. While the 1H tautomer is generally considered the more stable form for many 1,2,4-triazole derivatives, the equilibrium can be influenced by factors such as the nature of substituents and the surrounding solvent environment.[1] Understanding this tautomeric equilibrium is critical as it can significantly impact the molecule's physicochemical properties, including its pKa, dipole moment, and hydrogen bonding capabilities, which in turn affect its biological activity and pharmacokinetic profile.

Synthesis of this compound

The synthesis of 5-alkylsulfanyl-1H-1,2,4-triazoles is typically achieved through the alkylation of the corresponding 1,2,4-triazole-3-thiol (or its tautomeric thione form). This synthetic strategy is a well-established and versatile method for introducing a variety of alkylthio substituents onto the triazole ring.[4]

Synthetic Workflow

The synthesis proceeds in a two-step sequence starting from a suitable carboxylic acid. The first step involves the formation of the 1,2,4-triazole-3-thiol core, followed by the S-alkylation to yield the desired product.

G cluster_0 Step 1: Triazole Ring Formation cluster_1 Step 2: S-Alkylation A Carboxylic Acid + Thiosemicarbazide B Acylthiosemicarbazide Intermediate A->B Acylation C 5-Substituted-1,2,4-triazole-3-thiol B->C Cyclization (alkaline medium) D 5-Substituted-1,2,4-triazole-3-thiol F This compound D->F E Ethyl Halide (e.g., Ethyl Iodide) E->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on established methods for the synthesis of related compounds.[5]

Step 1: Synthesis of 5-Substituted-1,2,4-triazole-3-thiol

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the starting carboxylic acid (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a suitable solvent such as ethanol.

  • Acylation: Add a dehydrating agent, such as concentrated sulfuric acid, dropwise to the reaction mixture. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After completion of the acylation step, cool the reaction mixture to room temperature. Carefully add a solution of sodium hydroxide (2 equivalents) and reflux for an additional 4-6 hours to induce cyclization.

  • Work-up: Cool the reaction mixture and pour it into ice-cold water. Acidify the solution with a mineral acid (e.g., HCl) to a pH of 5-6 to precipitate the 5-substituted-1,2,4-triazole-3-thiol.

  • Purification: Filter the precipitate, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 5-substituted-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Deprotonation: Add a base, such as potassium carbonate or sodium ethoxide (1.1 equivalents), to the solution and stir for 30 minutes at room temperature to form the thiolate anion.

  • Alkylation: Add ethyl iodide or ethyl bromide (1.2 equivalents) dropwise to the reaction mixture. Stir the reaction at room temperature or with gentle heating for 2-4 hours, monitoring the progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into cold water to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this compound, its physicochemical properties have been predicted using well-established computational models such as SwissADME.[6][7] These predictions provide valuable insights for guiding experimental design and assessing the drug-like properties of the molecule.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₄H₇N₃SDefines the elemental composition.
Molecular Weight 129.19 g/mol Influences absorption and distribution; generally <500 g/mol is preferred for oral bioavailability.[8]
logP (Lipophilicity) 0.85 - 1.5Affects solubility, permeability, and plasma protein binding. A balanced logP is crucial for good ADME properties.[8]
Topological Polar Surface Area (TPSA) 68.5 ŲCorrelates with passive molecular transport through membranes. TPSA < 140 Ų is associated with good oral bioavailability.
Hydrogen Bond Donors 1Influences binding to target proteins and solubility.
Hydrogen Bond Acceptors 3Affects target binding and physicochemical properties.
Water Solubility (logS) -1.5 to -2.5Crucial for formulation and absorption.
pKa (acidic) ~9-10The NH proton on the triazole ring is weakly acidic.[3]
pKa (basic) ~1-2The triazole ring nitrogens are weakly basic.[3]

Solubility

The solubility of a compound is a critical parameter that influences its absorption and bioavailability. The predicted water solubility of this compound suggests it is moderately soluble. 1,2,4-triazole derivatives are generally soluble in polar organic solvents.[2]

Table 2: Predicted Solubility Profile

SolventPredicted SolubilityRationale
Water Moderately SolubleThe polar triazole ring and the potential for hydrogen bonding contribute to aqueous solubility.
Ethanol SolubleThe ethyl group and the overall polarity allow for good interaction with ethanol.
DMSO Highly SolubleA common solvent for a wide range of organic compounds, including triazoles.
Chloroform Sparingly SolubleThe non-polar nature of chloroform may limit the solubility of the polar triazole.
Experimental Protocol: Determination of Aqueous Solubility

The shake-flask method is a standard procedure for determining the aqueous solubility of a compound.

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure complete separation of the solid and liquid phases.

  • Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The aqueous solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Acidity and Basicity (pKa)

The pKa values of a molecule are crucial for understanding its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The 1,2,4-triazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[3]

  • Acidic pKa: The N-H proton of the triazole ring is weakly acidic, with a predicted pKa in the range of 9-10. This is comparable to the experimental pKa of the parent 1,2,4-triazole, which is 10.26.[3]

  • Basic pKa: The nitrogen atoms of the triazole ring are weakly basic. The predicted pKa for the protonated form is in the range of 1-2, similar to the experimental value of 2.45 for the parent 1,2,4-triazolium ion.[3]

Experimental Protocol: pKa Determination by Potentiometric Titration
  • Solution Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., water or a water/co-solvent mixture).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa, and with a standardized solution of a strong base (e.g., NaOH) to determine the acidic pKa.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter as the titrant is added incrementally.

  • Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's pharmacokinetic properties. The predicted logP for this compound falls within a range that is generally favorable for drug candidates.

Experimental Protocol: logP Determination by HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common method for the indirect determination of logP values.

  • Column and Mobile Phase: Use a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Sample Analysis: Inject the this compound solution and record its retention time under the same chromatographic conditions.

  • Calculation: Create a calibration curve by plotting the logarithm of the retention factor (k') of the standards against their known logP values. Use the retention time of the target compound to calculate its log k' and then determine its logP from the calibration curve.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The predicted chemical shifts are based on the analysis of similar 1,2,4-triazole derivatives.[9]

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)

NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H ~13.5 - 14.5br sN-H (triazole)
~8.0 - 8.5sC3-H (triazole)
~3.1 - 3.4q-S-CH₂ -CH₃
~1.3 - 1.5t-S-CH₂-CH₃
¹³C ~160 - 165C5 (triazole)
~145 - 150C3 (triazole)
~25 - 30-S-CH₂ -CH₃
~14 - 16-S-CH₂-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300N-H stretching1,2,4-Triazole ring
2900 - 3000C-H stretchingEthyl group
~1620C=N stretching1,2,4-Triazole ring
~1550N-N stretching1,2,4-Triazole ring
~1250C-N stretching1,2,4-Triazole ring
~650 - 750C-S stretchingEthylsulfanyl group
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion Peak (M+H)⁺: m/z 130.04

Predicted Fragmentation Pathway:

G A [M+H]⁺ m/z 130 B [M+H - CH₂CH₂]⁺ m/z 102 A->B Loss of ethene C [M+H - SCH₂CH₃]⁺ m/z 70 A->C Loss of ethanethiol radical D [C₂H₃N₂]⁺ m/z 55 B->D Loss of HCN and S

Caption: Predicted mass spectrometry fragmentation pathway for this compound.

Experimental Protocol: Spectroscopic Analysis
  • NMR Spectroscopy:

    • Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data to obtain chemical shifts, coupling constants, and integration values.

  • IR Spectroscopy:

    • Prepare a sample of the solid compound as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the IR spectrum over the range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups.

  • Mass Spectrometry:

    • Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecular ion [M+H]⁺.

    • If possible, perform tandem mass spectrometry (MS/MS) to analyze the fragmentation pattern.

Conclusion

This compound is a molecule of significant interest with physicochemical properties that suggest its potential as a scaffold in drug discovery and materials science. This technical guide has provided a comprehensive overview of its structure, synthesis, and key physicochemical parameters, leveraging both established chemical principles and modern computational predictions. The detailed experimental protocols offer a practical framework for researchers to synthesize and characterize this compound and its derivatives. A thorough understanding of these fundamental properties is paramount for the rational design and development of novel 1,2,4-triazole-based agents with enhanced efficacy and desirable pharmacokinetic profiles.

References

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (2022). AIP Conference Proceedings.
  • PubChem. 5-ethyl-1H-1,2,4-triazole-3-thiol.
  • PubChem. 5-methyl-3-phenylsulfanyl-1H-1,2,4-triazole.
  • in-silico predcition of admet properties and synthesis of novel antibacterial schiff bases derive. (n.d.).
  • Synthesis of Novel 1,3-Substituted 1H-[6][9][10]-Triazole-3-Thiol Derivatives. (2025). ResearchGate.

  • PubChem. 3-(Methylthio)-1,2,4-triazol-5-amine.
  • Synthesis and Characterization of New 1,2,4-Triazole Derivative Form Methylbenzoate with Sulfur as Bridge Links. (2025). Journal of University of Anbar for Pure Science.
  • Synthesis of derivatives of N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines and their 1,2,4-triazine precursors. (n.d.).
  • 5-(Ethylthio)-1H-tetrazole. (n.d.). Chem-Impex.
  • Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. (n.d.).
  • Physicochemical properties of Ph-triazole predicted using SwissADME database. (n.d.).
  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). PMC.
  • Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (n.d.).
  • 1,2,4-Triazole. (n.d.). In Wikipedia.
  • Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies. (n.d.).
  • PubChem. 4-Ethyl-5-pyridin-4-yl-4h-(1,2,4)triazole-3-thiol.
  • Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosph
  • Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
  • Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. (2023). MDPI.
  • Comparative Analysis of ADME Properties in 1,2,4-Triazole-5-thione Analogs: A Guide for Drug Development. (2025). Benchchem.
  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022).
  • Novel 1,2,4-Triazole- and Tetrazole-Containing 4H-Thiopyrano[2,3-b]quinolines. (2023). Semantic Scholar.
  • Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. (n.d.). Der Pharma Chemica.
  • 3-Phenyl-1,2,4-triazole-5-thiol hydrate, 98%. (n.d.). Thermo Fisher Scientific.
  • Exploring potential of 1, 2, 4-triazole: a brief review. (n.d.). SciSpace.
  • 1H-1,2,4-Triazole-3-thiol(3179-31-5)IR1. (n.d.). ChemicalBook.
  • Ethyl 1H-1,2,4-triazole-5-carboxyl

Sources

"spectroscopic data (NMR, IR, MS) of 5-ethylsulfanyl-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Profile of 5-ethylsulfanyl-1H-1,2,4-triazole

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of this compound, a molecule of interest in medicinal and materials chemistry. Given the limited availability of directly published spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from closely related 1,2,4-triazole analogues, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold renowned for its stability and versatile biological activities.[1] Derivatives of 1,2,4-triazole are integral components in a wide range of pharmaceuticals, demonstrating antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The incorporation of an ethylsulfanyl (-S-CH₂CH₃) group at the 5-position introduces a flexible, lipophilic moiety that can significantly influence the molecule's interaction with biological targets.

Accurate structural elucidation and confirmation are paramount in the development of any new chemical entity. Spectroscopic techniques provide the definitive data required for this purpose. This guide synthesizes information to predict the characteristic NMR, IR, and MS data for this compound, providing a reliable reference for its synthesis and analysis.

Tautomerism in 1,2,4-Triazoles

A critical consideration for any 1H-1,2,4-triazole is the phenomenon of prototropic tautomerism.[4] The proton on the triazole ring can reside on different nitrogen atoms, leading to an equilibrium between tautomeric forms. For 5-substituted-1H-1,2,4-triazoles, the proton is typically found on N1 or N2. Theoretical and empirical studies often indicate that the 1H-tautomer is the more stable form.[5] The spectroscopic data presented herein assumes the predominance of the 1H-tautomer, as depicted below.

Caption: Structure of the 1H-tautomer of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. The predicted ¹H and ¹³C NMR spectra for this compound provide a unique fingerprint of its atomic connectivity.

Predicted ¹H NMR Spectrum

The choice of solvent is critical in NMR experiments. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 1,2,4-triazoles due to its ability to dissolve these often polar compounds and to clearly resolve N-H protons through hydrogen bonding.

The predicted ¹H NMR spectrum in DMSO-d₆ would exhibit three distinct signals:

  • N-H Proton: A broad singlet is expected at a significantly downfield chemical shift, likely in the range of δ 13.0 - 15.0 ppm . This deshielding is characteristic of acidic protons on nitrogen atoms within an aromatic heterocyclic system. For example, the N-H proton signal in similar 1,2,4-triazole systems has been observed in this region.

  • Ethyl Group (-S-CH₂CH₃):

    • Methylene Protons (-S-CH₂-): A quartet is predicted around δ 3.2 - 3.4 ppm . The electron-withdrawing effect of the sulfur atom and the adjacent triazole ring deshields these protons. Their multiplicity arises from coupling (J ≈ 7.4 Hz) with the adjacent methyl protons.

    • Methyl Protons (-CH₃): A triplet is expected around δ 1.3 - 1.5 ppm . These protons are shielded relative to the methylene protons and show a characteristic triplet pattern due to coupling with the two methylene protons.

  • C-H Proton of Triazole Ring: A singlet is anticipated around δ 8.5 - 8.8 ppm . Protons attached to the carbon of a triazole ring typically resonate in this aromatic region.[5]

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
NH 13.0 - 15.0broad singlet-
CH (Triazole)8.5 - 8.8singlet-
-S-CH₂ -CH₃3.2 - 3.4quartet~7.4
-S-CH₂-CH₃ 1.3 - 1.5triplet~7.4
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

  • Triazole Ring Carbons: Two distinct signals are expected for the two carbons of the triazole ring. The carbon atom bearing the ethylsulfanyl group (C -S) is predicted to be significantly downfield, around δ 165 - 170 ppm . The other triazole carbon (C -H) is expected in the range of δ 145 - 150 ppm . These assignments are based on data from similarly substituted triazoles.[6]

  • Ethyl Group Carbons:

    • Methylene Carbon (-S-CH₂-): A signal is expected around δ 25 - 30 ppm .

    • Methyl Carbon (-CH₃): A more shielded signal is predicted further upfield, around δ 14 - 16 ppm .

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C =N (C-S)165 - 170
C =N (C-H)145 - 150
-S-C H₂-CH₃25 - 30
-S-CH₂-C H₃14 - 16

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The analysis is typically performed using a potassium bromide (KBr) disc or an Attenuated Total Reflectance (ATR) accessory.

The predicted IR spectrum of this compound would display several characteristic absorption bands:

  • N-H Stretching: A broad absorption band between 3100-3300 cm⁻¹ is characteristic of N-H stretching in the triazole ring.[2]

  • C-H Stretching: Aromatic C-H stretching from the triazole ring would appear around 3000-3100 cm⁻¹ .[7] Aliphatic C-H stretching from the ethyl group will be observed just below 3000 cm⁻¹, typically in the 2850-2980 cm⁻¹ range.

  • C=N and N=N Stretching: Strong absorptions in the region of 1500-1600 cm⁻¹ are characteristic of the C=N and N=N stretching vibrations within the heterocyclic ring.[2]

  • C-N Stretching: Vibrations corresponding to C-N stretching are typically found in the 1300-1370 cm⁻¹ region.[2]

  • C-S Stretching: A weaker absorption band for the C-S bond is expected in the fingerprint region, typically around 600-800 cm⁻¹ .

Table 3: Predicted Key IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Description
N-H Stretch3100 - 3300Broad, Ring N-H
Aromatic C-H Stretch3000 - 3100Sharp, Triazole C-H
Aliphatic C-H Stretch2850 - 2980Sharp, Ethyl group C-H
C=N / N=N Stretch1500 - 1600Strong, Ring vibrations
C-N Stretch1300 - 1370Medium, Ring vibration
C-S Stretch600 - 800Weak to medium

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. Electron Ionization (EI) is a common technique that induces characteristic fragmentation.

Predicted Molecular Ion and Fragmentation

The molecular formula for this compound is C₄H₇N₃S, with a monoisotopic mass of approximately 129.04 Da.

  • Molecular Ion (M⁺•): A prominent molecular ion peak is expected at m/z = 129 .

  • Key Fragmentation Pathways: The fragmentation of 1,2,4-triazole derivatives often involves the loss of small, stable neutral molecules.[8] For this compound, key fragmentations would likely include:

    • Loss of ethylene (C₂H₄): A significant fragment at m/z = 101 could arise from a McLafferty-type rearrangement involving the ethyl group, leading to the formation of the corresponding thiol.

    • Loss of the ethyl group (•C₂H₅): Cleavage of the S-C bond would result in a fragment at m/z = 100 .

    • Ring Fragmentation: Cleavage of the triazole ring can lead to various smaller fragments.

Fragmentation M [C₄H₇N₃S]⁺• m/z = 129 F101 [C₂H₃N₃S]⁺• m/z = 101 M->F101 - C₂H₄ F100 [C₂H₂N₃S]⁺ m/z = 100 M->F100 - •C₂H₅

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocols

To ensure data integrity and reproducibility, standardized experimental protocols are essential.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[9]

  • ¹H NMR Acquisition: Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~20 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of ~220 ppm and a longer relaxation delay (e.g., 2-5 seconds).

IR Spectroscopy Protocol (ATR)
  • Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping with isopropanol.

  • Background Scan: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance IR spectrum.

Mass Spectrometry Protocol (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection if coupled to a gas chromatograph (GC).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. By synthesizing data from related structures and applying fundamental spectroscopic principles, we have established the expected ¹H NMR, ¹³C NMR, IR, and MS signatures. These data serve as a crucial reference for any scientist engaged in the synthesis, purification, and analysis of this compound, ensuring structural integrity and facilitating its application in research and development.

References

  • Murti, Y., Agnihotri, R., & Pathak, D. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.

  • Jones, A. B., et al. (2012). The electronic states of 1,2,4-triazoles: A study of 1H- and 1-methyl-1,2,4-triazole by vacuum ultraviolet photoabsorption and ultraviolet photoelectron spectroscopy. The Journal of Chemical Physics, 136(9), 094306.

  • Al-Amiery, A. A., et al. (2022). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. African Journal of Pure and Applied Chemistry, 16(2), 17-27.

  • Koval, V. V., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33, 1569–1580.

  • Al-Jibouri, M. N. A. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo, 12, 1-10.

  • Rashid, M., et al. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. INDUS JOURNAL OF BIOSCIENCE RESEARCH, 1(1), 1-10.

  • Li, Y., et al. (2020). Supporting Information for Anodic N–N bond formation by intermolecular cyclization of hydrazones with cyanamides. Royal Society of Chemistry.

  • Gotsulya, A., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.

  • Hassan, A. S. (2014). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry, 4(4), 834-840.

  • Shinde, S. B. (2012). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory, Pune.

  • Trivedi, G. (2015). Characterization of Physical, Spectral and Thermal Properties of Biofield Treated 1,2,4-Triazole. Science Journal of Chemistry, 3(6), 93-98.

  • ChemicalBook. (n.d.). 1H-1,2,4-Triazole-3-thiol(3179-31-5) 1H NMR.

  • PubChem. (n.d.). 5-ethyl-1h-1,2,4-triazole-3-thiol.

  • Al-Jibouri, M. N. A. (2014). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo.

  • Singh, V., et al. (2022). Synthesis And Characterization of Some 1,2,4-Triazole Derivatives. Chemical and Advanced Sciences, 1(2), 1-5.

  • Reddy, C. S., et al. (2024). Synthesis and Evaluation of Novel 2-((1H-1,2,4-triazol-5-yl)thio)-N-benzylidene-N-arylacetohydrazide Hybrid Compounds as Potential Antimicrobial Agents. Molecules, 29(1), 234.

  • BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.

  • Al-Obaidi, A. K., et al. (2024). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-inflammatory agents. Ginekologia i Poloznictwo, 2(1), 1-10.

  • Kumar, A., et al. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3), 1-10.

  • Samelyuk, Y., & Kaplaushenko, A. (2016). Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives. Zaporozhye Medical Journal, 18(2), 79-83.

  • Al-Khafaji, Y. F. (2017). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Journal of Thi-Qar Science, 6(2), 1-9.

  • Krasavin, M., et al. (2024). Thiol-Epoxy Click Chemistry: The Synthesis of Vicinal Amino Alcohols Containing a 1,2,4-Triazole Ring. Chemistry, 7(1), 53-73.

Sources

Technical Guide: Biological Activity and Therapeutic Potential of 5-Ethylsulfanyl-1H-1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the biological activity, synthesis, and pharmacological potential of 5-ethylsulfanyl-1H-1,2,4-triazole derivatives.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster antifungal drugs like fluconazole and itraconazole.[1] However, the specific modification of the ring via S-alkylation at the C-5 position , particularly with an ethyl group (5-ethylsulfanyl) , represents a critical area of structure-activity relationship (SAR) optimization.

This guide explores how the 5-ethylsulfanyl moiety modulates lipophilicity (


), enhances metabolic stability compared to free thiols, and improves binding affinity in metalloenzyme targets (e.g., CYP51, Urease). We present validated synthesis protocols, detailed pharmacological profiles, and mechanistic insights necessary for developing next-generation triazole therapeutics.

Chemical Basis: The 5-Ethylsulfanyl Advantage

Structural Significance

The 1,2,4-triazole ring is an amphoteric system accepting and donating hydrogen bonds. The introduction of a sulfur atom at C-5 (exocyclic) creates a "thiol-thione" tautomeric equilibrium. Alkylating this sulfur with an ethyl group locks the molecule in the thioether form.

  • Lipophilicity Tuning: The ethyl group provides a specific hydrophobic increment (

    
    ) that is often superior to methyl (too polar) or propyl/butyl (sterically hindering) for penetrating bacterial cell walls or the blood-brain barrier.
    
  • Metabolic Stability: Unlike the free thiol (-SH), which is susceptible to rapid oxidation (disulfide formation) or glucuronidation, the S-ethyl thioether is metabolically robust, extending the plasma half-life of the drug candidate.

Synthesis Strategy

The synthesis of 5-ethylsulfanyl derivatives typically follows a convergent pathway starting from carboxylic acid hydrazides.

Figure 1: General Synthesis Workflow

The following diagram outlines the conversion of hydrazides to the target S-ethylated triazole.

SynthesisPathway Start Carboxylic Acid Hydrazide Inter1 Thiosemicarbazide Intermediate Start->Inter1 + Isothiocyanate (R-NCS) Cyclization Cyclization (NaOH/Heat) Inter1->Cyclization Thione 1,2,4-Triazole-3-thione (Tautomer Equilibrium) Cyclization->Thione - H2O Alkylation S-Alkylation (Ethyl Bromide/K2CO3) Thione->Alkylation Product 5-Ethylsulfanyl-1,2,4-Triazole Derivative Alkylation->Product SN2 Mechanism

Caption: Step-wise synthesis of 5-ethylsulfanyl-1,2,4-triazoles via a thiosemicarbazide intermediate.

Pharmacological Profiles[1][2][3][4][5][6]

Antimicrobial & Antifungal Activity

This is the most well-documented activity. 5-ethylsulfanyl derivatives often exhibit superior bacteriostatic activity compared to their S-methyl or S-benzyl counterparts.

  • Mechanism: Inhibition of Lanosterol 14

    
    -demethylase (CYP51) . The triazole nitrogen (N4 or N2) coordinates with the Heme iron of the enzyme, while the 5-ethylsulfanyl group occupies the hydrophobic access channel, stabilizing the inhibitor-enzyme complex.
    
  • Spectrum: High efficacy against Gram-positive bacteria (S. aureus, B. subtilis) and fungi (C. albicans). Gram-negative activity (E. coli) is often dependent on N4-substitution with lipophilic groups (e.g., 4-chlorophenyl).

Antitubercular Activity

Recent studies highlight the efficacy of these derivatives against Mycobacterium tuberculosis (H37Rv strain).[2][3]

  • Target: Inhibition of DprE1 (Decaprenylphosphoryl-

    
    -D-ribose 2'-epimerase), an enzyme critical for cell wall arabinan biosynthesis.
    
  • Potency: MIC values as low as 6.25

    
    g/mL have been reported for 5-ethylsulfanyl-1,3,4-thiadiazole/triazole hybrids [1].
    
Anticancer Potential

Derivatives bearing the 5-ethylsulfanyl moiety have shown cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines.

  • Pathway: Modulation of the PI3K/Akt/mTOR signaling pathway and inhibition of carbonic anhydrase isozymes (CA IX), which regulate tumor pH.

Experimental Protocols

Protocol A: Synthesis of 5-(Ethylsulfanyl)-4-phenyl-4H-1,2,4-triazole-3-amine

Validation: This protocol ensures high yield and regioselectivity for S-alkylation over N-alkylation.

Reagents:

  • 4-Phenyl-3-thiosemicarbazide (1.0 eq)

  • Sodium Hydroxide (2N solution)

  • Ethyl Bromide (1.1 eq)

  • Ethanol (Absolute)[1][4]

Step-by-Step Methodology:

  • Cyclization: Dissolve 4-phenyl-3-thiosemicarbazide (10 mmol) in 20 mL of 2N NaOH. Reflux for 4 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

  • Acidification: Cool the solution to 0°C and acidify with conc. HCl to pH 3-4. The precipitate (Triazole-3-thione) is filtered, washed with cold water, and recrystallized from ethanol.

  • S-Alkylation: Dissolve the thione (5 mmol) in 15 mL ethanol containing KOH (5.5 mmol). Stir for 10 min.

  • Addition: Dropwise add Ethyl Bromide (5.5 mmol). Reflux for 3-5 hours.

  • Isolation: Pour reaction mixture into crushed ice. The solid product (S-ethyl derivative) is filtered, dried, and recrystallized.

  • QC Check: 1H-NMR should show a triplet (~1.3 ppm) and quartet (~3.2 ppm) characteristic of the S-ethyl group. Absence of SH peak (~13 ppm) confirms reaction completion.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Validation: CLSI M07-A10 Standard compliant.

  • Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 29213) to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve 5-ethylsulfanyl derivative in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in 96-well plates (Range: 100

    
    g/mL to 0.19 
    
    
    
    g/mL).
  • Controls:

    • Positive: Ciprofloxacin.

    • Negative: DMSO (solvent control, max 1% final conc).

    • Sterility: Media only.

  • Incubation: 37°C for 18–24 hours.

  • Readout: MIC is the lowest concentration showing no visible turbidity.

Data Visualization & SAR Analysis

Comparative Activity Table

The following table summarizes the impact of the C-5 substituent on antimicrobial activity (Data synthesized from representative literature [1, 2]).

Compound IDR (C-5 Substituent)MIC (S. aureus) [

g/mL]
MIC (E. coli) [

g/mL]
LogP (Calc)Notes
TZ-01 -SH (Thiol)25.0>1001.2Rapidly oxidized; poor stability.
TZ-02 -S-CH

(Methyl)
12.550.01.8Good activity, moderate penetration.
TZ-03 -S-C

H

(Ethyl)
3.12 12.5 2.3 Optimal lipophilic balance.
TZ-04 -S-C

H

(Propyl)
6.2525.02.9Steric bulk begins to hinder binding.
TZ-05 -S-Benzyl12.550.03.5Too lipophilic; solubility issues.
Mechanism of Action: Fungal CYP51 Inhibition

The diagram below illustrates the dual-binding mode that makes 5-ethylsulfanyl derivatives potent antifungals.

MOA cluster_Binding Binding Interactions Target Target: Lanosterol 14α-demethylase (CYP51) Heme Heme Iron (Fe) Inhibition Inhibition of Ergosterol Biosynthesis Heme->Inhibition Pocket Hydrophobic Access Channel Pocket->Inhibition Drug 5-Ethylsulfanyl-1,2,4-Triazole Drug->Heme N4/N2 Nitrogen Coordination Drug->Pocket 5-Ethylsulfanyl Group Hydrophobic Interaction Membrane Fungal Membrane Destabilization Inhibition->Membrane Death Cell Lysis / Death Membrane->Death

Caption: Mechanism of Action showing the critical role of the ethyl-thio group in hydrophobic pocket occupancy.

References

  • Barbuceanu, S.F., et al. (2009).[4] "New S-alkylated 1,2,4-triazoles incorporating diphenyl sulfone moieties with potential antibacterial activity."[4] Journal of the Serbian Chemical Society.

  • Pezzani, R., et al. (2023). "Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Ahmed, S., et al. (2025).[5] "Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives." Indus Journal of Bioscience Research.

  • Aggarwal, R., & Sumran, G. (2020).[6] "An Insight on Biological Activities of 1,2,4-Triazole Derivatives." Synthetic Communications.

  • Mermer, A., et al. (2019). "Synthesis, biological evaluation and molecular docking studies of new 1,2,4-triazole derivatives as potential antimicrobial and anticancer agents." Molecular Diversity.

Sources

"mechanism of action of 5-ethylsulfanyl-1H-1,2,4-triazole"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Mechanism of Action of 5-ethylsulfanyl-1H-1,2,4-triazole and Related Scaffolds

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Derivatives of this heterocycle exhibit a vast spectrum of pharmacological activities, including antifungal, anticancer, antimicrobial, and anti-inflammatory effects.[3][4] This guide delves into the mechanistic underpinnings of the 1,2,4-triazole class, with a specific focus on inferring the likely mechanisms of action for this compound. While direct, extensive research on this specific molecule is limited, its structural features allow for a robust, evidence-based exploration of its potential biological targets and cellular effects based on comprehensive data from closely related analogues. This document is intended for researchers, scientists, and drug development professionals, providing not only a synthesis of current knowledge but also a practical framework for the experimental elucidation of a compound's mechanism of action.

Part 1: The 1,2,4-Triazole Core: A Profile of a Master Pharmacophore

The enduring success of the 1,2,4-triazole ring in drug design is not accidental; it stems from a unique combination of physicochemical properties that facilitate favorable interactions with biological receptors.[2][5]

  • Hydrogen Bonding Capability: The presence of three nitrogen atoms allows the triazole ring to act as both a hydrogen bond donor and acceptor, crucial for anchoring a molecule within the active site of a target protein.

  • Dipole Character & Solubility: The significant dipole moment of the triazole ring enhances solubility and permits strong, favorable dipole-dipole interactions with polar residues in an enzyme's binding pocket.[5]

  • Metabolic Stability: The aromatic nature of the triazole ring imparts high stability, making it resistant to metabolic degradation and thus improving the pharmacokinetic profile of drug candidates.[6]

  • Bioisosterism: The triazole moiety can function as a bioisostere for amide, ester, or carboxylic acid groups, allowing chemists to replace metabolically labile groups without sacrificing the necessary binding interactions.[1][2]

These intrinsic properties make the 1,2,4-triazole scaffold a versatile platform for developing potent and selective therapeutic agents. The addition of an ethylsulfanyl group at the 5-position introduces a flexible, lipophilic thioether linkage, which can further modulate the compound's binding affinity, selectivity, and pharmacokinetic properties.

Part 2: Primary Mechanisms of Action for 1,2,4-Triazole Derivatives

Based on extensive research into the 1,2,4-triazole class, several primary mechanisms of action have been identified. The specific activity of a derivative is highly dependent on the nature and position of its substituents.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

The most well-documented mechanism for antifungal triazoles (e.g., Fluconazole, Itraconazole) is the potent and selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][2] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Causality of Inhibition:

  • Heme Coordination: The N4 nitrogen of the 1,2,4-triazole ring acts as a strong ligand, coordinating directly to the heme iron atom located in the active site of CYP51.

  • Substrate Mimicry: The overall structure of the triazole compound mimics the natural substrate, lanosterol, allowing it to occupy the active site.

  • Enzyme Blockade: This binding event physically obstructs the active site, preventing the demethylation of lanosterol.

  • Membrane Disruption: The resulting depletion of ergosterol and accumulation of toxic sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to growth arrest and cell death.[2]

The sulfur-containing substituent in this compound could potentially interact with non-polar residues in the enzyme's access channel, influencing its binding affinity and selectivity.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Mechanism AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Membrane Fungal Cell Membrane (Integrity & Function) Ergosterol->Membrane Triazole 5-Ethylsulfanyl- 1H-1,2,4-triazole Triazole->CYP51 Inhibits CYP51->Ergosterol

Diagram 1: Inhibition of the Ergosterol Biosynthesis Pathway by a 1,2,4-triazole compound.
Anticancer Activity: Diverse and Multi-Targeted Approaches

1,2,4-triazole derivatives exert their anticancer effects through a variety of mechanisms, often by inhibiting enzymes critical for tumor growth and survival.[1][5]

  • Enzyme Inhibition:

    • Kinase Inhibition: Many kinases, which are key regulators of cell signaling pathways, are overactive in cancer. Triazole derivatives have been designed to inhibit specific kinases involved in proliferation and metastasis.[5]

    • mPGES-1 Inhibition: Human microsomal prostaglandin E synthase-1 (mPGES-1) is a key enzyme in producing inflammatory prostaglandin E2 (PGE2), which is linked to inflammation and cancer progression. Thioether-substituted 1,2,4-triazoles have shown potent inhibition of mPGES-1.

  • Induction of Apoptosis: Certain triazole derivatives can trigger programmed cell death (apoptosis) in cancer cells. For example, some compounds have been shown to arrest the tumor cell cycle at the G0/G1 phase and induce apoptosis in breast cancer (MCF-7) cells.[2]

General Enzyme Inhibition

The 1,2,4-triazole scaffold has been successfully incorporated into inhibitors for a wide range of other enzymes. The specific target is dictated by the substituents on the triazole core.

Enzyme TargetTherapeutic AreaRepresentative IC₅₀ Values for Triazole DerivativesReference(s)
α-Glucosidase Anti-diabetic1.4-fold more potent than acarbose (standard)[7]
Acetylcholinesterase Alzheimer's DiseasePotent inhibition reported for various derivatives[7][8]
Urease H. pylori InfectionsSignificant inhibition shown by some analogues[2][7]
Lipoxygenase (LOX) Anti-inflammatoryActive inhibition demonstrated[7]

Part 3: A Practical Framework for Elucidating Mechanism of Action

Determining the precise mechanism of action (MoA) for a novel compound like this compound requires a systematic, multi-faceted experimental approach. The choice of experiments is driven by the need to move from a general observation of biological activity to the identification and validation of a specific molecular target.

start Compound Synthesis (this compound) phenotypic_screen Phase 1: Phenotypic Screening (Does it have an effect?) start->phenotypic_screen mtt_assay Cell Viability / Cytotoxicity Assays (e.g., MTT, MTS) phenotypic_screen->mtt_assay target_id Phase 2: Target Identification (What does it bind to?) mtt_assay->target_id hypothesis_driven Hypothesis-Driven (e.g., Enzyme Inhibition Assays) target_id->hypothesis_driven hypothesis_free Hypothesis-Free (e.g., Affinity Chromatography, Thermal Shift) target_id->hypothesis_free target_validation Phase 3: Target Validation & Pathway Analysis (How does binding cause the effect?) hypothesis_driven->target_validation hypothesis_free->target_validation western_blot Western Blotting (Downstream signaling) target_validation->western_blot gene_expression Gene Expression Analysis (e.g., qPCR, RNA-seq) target_validation->gene_expression conclusion MoA Elucidation western_blot->conclusion gene_expression->conclusion

Diagram 2: Experimental workflow for Mechanism of Action (MoA) elucidation.
Step-by-Step Protocol: MTT Cytotoxicity Assay

This initial screen is fundamental. It determines if the compound has a biological effect (in this case, cytotoxicity) on a cell line and establishes a dose-response curve to calculate the IC₅₀ (the concentration that inhibits 50% of cell growth).

Objective: To quantify the cytotoxic effect of this compound on a relevant cancer cell line (e.g., MCF-7 breast cancer).

Methodology:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency in appropriate media.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment. Causality: This period ensures cells are in a healthy, exponential growth phase before treatment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in cell culture media to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include "vehicle control" wells (DMSO only) and "untreated control" wells (media only).

    • Incubate for 48-72 hours. Causality: This duration is typically sufficient to observe effects on cell proliferation.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Causality: Mitochondrial dehydrogenases in living, metabolically active cells cleave the tetrazolium ring of MTT, forming a purple formazan product. Dead cells cannot do this.

  • Formazan Solubilization:

    • Carefully remove the media from each well.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value. Self-Validation: A clear sigmoidal dose-response curve validates the quality of the data.

Conclusion

While the precise molecular target of this compound remains to be definitively elucidated, its chemical structure firmly places it within a class of compounds with profound and diverse pharmacological activities. The foundational 1,2,4-triazole ring provides metabolic stability and key binding interactions, while the thioether substituent offers avenues for modulating potency and selectivity. Based on extensive data from structural analogues, the most probable mechanisms of action include the inhibition of critical metabolic enzymes, such as fungal CYP51, or the modulation of signaling pathways involved in cell proliferation and survival, such as those regulated by kinases or mPGES-1. The experimental framework provided herein offers a clear and logical path forward for researchers to systematically uncover the specific mechanism, transforming this compound from a promising chemical entity into a well-characterized lead compound for drug development.

References

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]

  • INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025, May 10). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Available from: [Link]

  • PMC. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. Available from: [Link]

  • SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Available from: [Link]

  • Al-Mustansiriyah Journal of Pharmaceutical Sciences. (2022, October 24). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Available from: [Link]

  • Preprints.org. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Available from: [Link]

  • Advances in Microbiology. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Available from: [Link]

  • ResearchGate. (2025, August 6). Synthesis, cytotoxicity and effects of some 1,2,4-triazole and 1,3,4-thiadiazole derivatives on immunocompetent cells. Available from: [Link]

  • PLOS ONE. (2022, September 14). Synthesis, in vitro and in silico studies on novel 3-aryloxymethyl-5-[(2-oxo-2-arylethyl)sulfanyl]-1,2,4-triazoles and their oxime derivatives as potential inhibitors of human microsomal prostaglandin E synthase-1. Available from: [Link]

  • PMC. An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • PMC. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

  • Zaporozhye Medical Journal. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

  • MDPI. (2022, August 20). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Available from: [Link]

  • ResearchGate. (2019, October 9). (PDF) Pharmacological and Cellular Significance of Triazole-Surrogated Compounds. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and biological evaluation of novel 1,2,4-triazole derivatives as potent antibacterial and anti-inflammatory. Available from: [Link]

Sources

Introduction: The 1,2,4-Triazole Core as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Ethylsulfanyl-1H-1,2,4-triazole: Synthesis, Properties, and Therapeutic Potential

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, including its planarity, aromaticity, and capacity for hydrogen bonding, make it a versatile scaffold for the design of therapeutic agents.[1][2] Derivatives of 1,2,4-triazole are known to exhibit a vast array of pharmacological activities, including antifungal, anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5][6][7] The stability of the triazole nucleus and its ability to serve as a bioisostere for amide or ester groups contribute to its prevalence in clinically approved drugs such as the antifungal fluconazole, the antiviral ribavirin, and the anticancer agent letrozole.[4][5][6]

This guide focuses on a specific derivative, this compound. While direct literature on this exact molecule is sparse, its structure suggests significant therapeutic potential. By examining the established synthesis routes for its precursors and the well-documented biological activities of structurally similar 5-alkylthio-1,2,4-triazoles, we can construct a comprehensive profile of its likely chemical behavior and pharmacological relevance. This document serves as a foundational resource for researchers aiming to synthesize, evaluate, and develop novel therapeutics based on this promising core structure.

PART 1: Synthesis and Chemical Characterization

The synthesis of this compound is most logically achieved through a two-step process: first, the formation of the 1,2,4-triazole-3-thiol core, followed by a selective S-alkylation.

Step 1: Synthesis of the Precursor: 5-Substituted-4H-1,2,4-triazole-3-thiol

The common and efficient method for constructing the 4H-1,2,4-triazole-3-thiol ring is through the base-catalyzed cyclization of a thiosemicarbazide intermediate.[8][9] The thiosemicarbazide itself is typically prepared from the reaction of an acid hydrazide with an isothiocyanate.

Experimental Protocol: General Synthesis of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol

  • Rationale: This protocol describes the conversion of a 5-substituted 1,3,4-oxadiazole-2-thiol into the corresponding 4-amino-1,2,4-triazole-3-thiol. The use of hydrazine hydrate facilitates a ring-transformation reaction, providing a reliable route to the key triazole precursor.[10]

  • Materials:

    • 5-Substituted-1,3,4-oxadiazole-2-thiol (1.0 eq)

    • Hydrazine hydrate (80%) (3.5-4.0 eq)

    • Absolute Ethanol

  • Procedure:

    • A mixture of the 5-substituted-1,3,4-oxadiazole-2-thiol and hydrazine hydrate is refluxed in absolute ethanol for 4-6 hours.

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid product is collected by filtration.

    • The collected solid is washed thoroughly with cold water and then recrystallized from ethanol to yield the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.[10]

  • Self-Validation: The structure of the product should be confirmed using spectroscopic methods such as FT-IR (disappearance of oxadiazole C-O-C stretches, appearance of N-H stretches), ¹H NMR (presence of signals for NH₂ and SH protons), and Mass Spectrometry (confirmation of the correct molecular weight).[10]

Step 2: S-Alkylation to Yield this compound

The thiol group of the precursor is nucleophilic and readily undergoes alkylation. The reaction with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base will yield the target compound.

Experimental Protocol: Synthesis of this compound

  • Rationale: This procedure utilizes a standard S-alkylation reaction. The basic conditions deprotonate the thiol group, forming a highly nucleophilic thiolate anion that readily attacks the electrophilic ethylating agent.

  • Materials:

    • 5-Substituted-4H-1,2,4-triazole-3-thiol (1.0 eq)

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) (1.1 eq)

    • Ethyl Iodide (EtI) or Diethyl Sulfate (Et₂SO₄) (1.2 eq)

    • Ethanol or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the 5-substituted-4H-1,2,4-triazole-3-thiol in ethanol.

    • Add a solution of NaOH or KOH in water or ethanol dropwise to the mixture at room temperature and stir for 30 minutes.

    • Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture.

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • The resulting precipitate is filtered, washed with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

  • Self-Validation: Purity and structure are confirmed by melting point determination, FT-IR (disappearance of the S-H stretch around 2550-2600 cm⁻¹), ¹H NMR (appearance of characteristic ethyl group signals - a triplet and a quartet), and elemental analysis.

Synthesis_of_this compound cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: S-Alkylation AcidHydrazide Acid Hydrazide Dithiocarbazate Potassium Dithiocarbazate AcidHydrazide->Dithiocarbazate + CS2, KOH CS2 CS2, KOH TriazoleThiol 5-R-4H-1,2,4-triazole-3-thiol Dithiocarbazate->TriazoleThiol + Hydrazine Hydrate (Cyclization) Hydrazine Hydrazine Hydrate FinalProduct This compound TriazoleThiol->FinalProduct + Ethylating Agent, Base EthylatingAgent Ethyl Iodide / Diethyl Sulfate Base Base (e.g., KOH)

Caption: General synthetic workflow for this compound.

PART 2: Review of Potential Biological Activities

The therapeutic potential of this compound can be inferred from the extensive research conducted on its structural analogs. The presence of the 1,2,4-triazole core, combined with a flexible thioether linkage, is a common motif in compounds with significant biological activity.

Anticancer Activity

The 1,2,4-triazole scaffold is a cornerstone in the development of novel anticancer agents.[4][11] Numerous derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[12][13]

  • Mechanism of Action: A primary anticancer mechanism for many heterocyclic compounds, including triazoles, is the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.[6] Other reported mechanisms include the induction of apoptosis and the suppression of tumor growth in vivo.[12] For instance, a 1,2,4-triazole derivative bearing a benzylthio group was identified as a potential antitumor agent against liver cancer cells.[12]

  • Structure-Activity Relationship (SAR): The nature of the substituent at the 5-position significantly influences activity. The ethylsulfanyl group in the target molecule provides a lipophilic character that may enhance cell membrane permeability, while the sulfur atom can engage in crucial interactions with biological targets. Studies have shown that compounds with chloro or trimethoxy substitutions on associated phenyl rings exhibit strong anticancer activity.[12]

Anticancer_Mechanism Triazole 5-Ethylsulfanyl- 1H-1,2,4-triazole Kinase Protein Kinase (e.g., Tyrosine Kinase) Triazole->Kinase Inhibits Apoptosis Apoptosis (Programmed Cell Death) Triazole->Apoptosis Induces PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylates ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->PhosphoSubstrate Proliferation Cancer Cell Proliferation & Survival PhosphoSubstrate->Proliferation Promotes

Caption: Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Analogs

CompoundCancer Cell LineActivity (IC₅₀)Reference
3-(5-(4-chlorobenzylthio)-4H-1,2,4-triazol-3-yl)pyridineMurine Melanoma (B16F10)41.12 µM[13]
4-(3-(naphthalen-1-yl)-1-phenyl-1H-1,2,4-triazol-5-yl)-...Breast CancerSignificant in vitro cytotoxicity[12]
3,4,5-trimethoxy substituted triazoleLung, Breast, ColonStrongest activity in series[12]
Antifungal Activity

Azoles are a major class of antifungal drugs, and 1,2,4-triazoles are central to their efficacy.[14]

  • Mechanism of Action: The primary antifungal mechanism is the inhibition of lanosterol 14α-demethylase, a fungal cytochrome P450 enzyme (CYP51).[6] This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The triazole's nitrogen atom (N4) binds to the heme iron atom in the active site of CYP51, disrupting ergosterol production. This leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal cell membrane, ultimately inhibiting fungal growth.[6]

  • SAR Insights: The effectiveness of antifungal triazoles is well-established. Derivatives with various substituents have shown broad-spectrum activity against pathogenic fungi. The ethylsulfanyl group of the title compound could contribute to favorable interactions within the lipophilic active site of the CYP51 enzyme.

Antifungal_Mechanism Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Catalyzed by CYP51 Lanosterol 14α-demethylase (Fungal CYP51) CYP51->Ergosterol Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane Maintains Triazole 5-Ethylsulfanyl- 1H-1,2,4-triazole Triazole->CYP51 Inhibits

Caption: Antifungal mechanism via inhibition of ergosterol biosynthesis.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole Analogs

Compound ClassFungal StrainActivity (MIC)Reference
Schiff bases of 4H-1,2,4-triazole-3-thiolMicrosporum gypseumSuperior to Ketoconazole[15]
5-(N-substituted carboxamidomethylthio)-...Candida albicansActive at 50 µg/mL[8]
4-amino-5-aryl-1,2,4-triazolesAspergillus nigerSignificant Inhibition[16]
Antiviral and Antibacterial Activities

The 1,2,4-triazole nucleus is also present in compounds with significant antiviral and antibacterial properties.

  • Antiviral Mechanism: The broad-spectrum antiviral agent Ribavirin is a 1,2,4-triazole derivative.[6] Its mechanism involves disruption of viral nucleic acid synthesis. After entering a host cell, it is phosphorylated into its active forms, which can inhibit viral RNA polymerase and interfere with viral mRNA processing, thereby preventing viral replication.[6][17] Various 1,2,4-triazole derivatives have shown activity against a range of viruses, including influenza, hepatitis B and C, and herpes viruses.[17][18][19]

  • Antibacterial Mechanism: Many 1,2,4-triazole-3-thiol derivatives and their subsequent Schiff and Mannich bases exhibit potent antibacterial activity.[5] The mechanism is often attributed to the inhibition of essential bacterial enzymes or the disruption of cell wall synthesis. Structure-activity studies have shown that derivatives with benzyl groups or specific substitutions on associated aromatic rings can display broad-spectrum activity comparable to standard antibiotics like ciprofloxacin.[5]

Conclusion and Future Directions

While this compound remains a largely unexplored molecule, a comprehensive analysis of its structural components and related compounds strongly suggests its potential as a valuable scaffold in drug discovery. The established synthetic routes via S-alkylation of a triazole-thiol precursor are straightforward and high-yielding, making the compound readily accessible for biological screening.

Based on the robust evidence from numerous analogs, this compound is a prime candidate for investigation as an antifungal, anticancer, and antibacterial agent . Future research should focus on its definitive synthesis, full chemical characterization, and subsequent in vitro screening against a diverse panel of fungal pathogens, cancer cell lines, and bacterial strains. Elucidating its specific mechanisms of action and optimizing its structure to enhance potency and selectivity will be critical next steps in unlocking the full therapeutic potential of this promising heterocyclic compound.

References

  • A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. (2023). Research Journal of Pharmacy and Technology. [Link]

  • PubChem. (n.d.). 5-ethyl-1H-1,2,4-triazole-3-thiol. National Center for Biotechnology Information. [Link]

  • Some 1,2,4-triazole derivatives: Synthesis and Antiviral Evaluation. (n.d.). Der Pharma Chemica. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. (2025). MDPI. [Link]

  • Anticancer properties of 1,2,4-triazole derivatives (literature review). (2024). ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (n.d.). PMC. [Link]

  • Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring. (2022). Arabian Journal of Chemistry. [Link]

  • Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. (2013). Advances in Microbiology. [Link]

  • Anticancer Properties of 1,2,4-Triazoles. (n.d.). ISRES Publishing. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2022). Egyptian Journal of Chemistry. [Link]

  • review of the latest research on the antiviral potential of 1, 2, 4- triazole derivatives. (2025). ResearchGate. [Link]

  • Synthesis, Characterization and Antifungal Activity of Some 5-Substituted 4-Amino-1,2,4-triazole-3-thiols. (2011). Asian Journal of Chemistry. [Link]

  • Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. (n.d.). ResearchGate. [Link]

  • Analysis of biological properties of 1,2,4-triazole-containing compounds (literature review). (2022). Current issues in pharmacy and medicine: science and practice. [Link]

  • Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]

  • 1,2,4-Triazoles as Important Antibacterial Agents. (2021). MDPI. [Link]

  • A review on methods of synthesis of 1,2,4-triazole derivatives. (n.d.). SciSpace. [Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. (n.d.). PMC. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[3][8][20] and[3][18][20]-triazoles. (2023). Mini-Reviews in Medicinal Chemistry. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Synthesis methods of 1,2,4-triazole-3-thiones: review. (2024). ScienceRise: Pharmaceutical Science. [Link]

  • Synthesis and Biological Properties of Novel Triazole-Thiol and Thiadiazole Derivatives of the 1,2,4-Triazole-3(5)-one Class. (2014). MDPI. [Link]

  • A Review on 1, 2, 4 - Triazoles. (n.d.). Journal of Advanced Pharmacy Education and Research. [Link]

  • 1,2,4-Triazole. (n.d.). Wikipedia. [Link]

  • Synthesis, Antibacterial and Antifungal Activity of 4-Substituted-5-Aryl-1,2,4-Triazoles. (2001). MDPI. [Link]

  • A Literature Review Focusing on the Antiviral Activity of[3][8][20] and[3][18][20]-triazoles. (2023). PubMed. [Link]

Sources

Methodological & Application

"using 5-ethylsulfanyl-1H-1,2,4-triazole in antimicrobial drug discovery"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 5-Ethylsulfanyl-1H-1,2,4-Triazole Scaffolds in Antimicrobial Lead Optimization

Executive Summary

The 1,2,4-triazole ring is a privileged pharmacophore in antimicrobial discovery, serving as the core of blockbuster antifungal agents (e.g., fluconazole) and emerging antibacterials. This guide focuses on a specific structural modification: the introduction of a 5-ethylsulfanyl group (also referred to as 3-ethylsulfanyl depending on tautomer numbering).

The 5-ethylsulfanyl moiety acts as a critical "lipophilic anchor." Unlike the polar parent thiol, the S-ethyl derivative improves membrane permeability (logP modulation) while retaining the triazole's ability to coordinate with metalloenzymes (e.g., CYP51, metallo-


-lactamases). This note details the synthesis, validation, and biological screening protocols required to utilize this scaffold in fragment-based drug discovery (FBDD).

Chemical Rationale & Pharmacophore Analysis

The "Soft" Sulfur Advantage

The thioether linkage (–S–CH


CH

) offers distinct advantages over ether (–O–) or amine (–NH–) linkers:
  • Metabolic Stability: While susceptible to S-oxidation (sulfoxide/sulfone), the thioether is generally resistant to hydrolytic cleavage.

  • Electronic Modulation: The lone pairs on sulfur can interact with aromatic residues in binding pockets (e.g., Tryptophan, Phenylalanine) via

    
    -sulfur interactions, often enhancing affinity for bacterial DNA gyrase or fungal lanosterol 14
    
    
    
    -demethylase.
Regioselectivity Challenges

The 3-mercapto-1,2,4-triazole precursor is an ambident nucleophile. Alkylation can occur at the Sulfur (S-alkylation) or Nitrogen (N-alkylation).

  • Target: S-alkylation (Thermodynamically favored in polar protic solvents with soft electrophiles).

  • Contaminant: N-alkylation (Kinetic product, often favored in aprotic polar solvents like DMF).

Experimental Protocols

Protocol A: Regioselective Synthesis of this compound

Objective: To synthesize the target scaffold with >95% regioselectivity for the sulfur atom.

Reagents:

  • 1H-1,2,4-triazole-3-thiol (CAS: 3179-31-5)

  • Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)

  • Potassium Hydroxide (KOH)

  • Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Methodology:

  • Activation: Dissolve 10 mmol of 1H-1,2,4-triazole-3-thiol in 20 mL of absolute EtOH. Add 11 mmol of KOH. Stir at room temperature for 30 minutes.

    • Rationale: Generates the thiolate anion (stronger nucleophile than the neutral thiol).

  • Alkylation: Cool the solution to 0°C (ice bath) to suppress N-alkylation rates. Add 11 mmol of Ethyl Bromide dropwise over 15 minutes.

  • Reflux: Allow to warm to room temperature, then reflux at 78°C for 4-6 hours. Monitor by TLC (Mobile phase: CHCl

    
    :MeOH 9:1).
    
  • Workup: Evaporate ethanol under reduced pressure. Resuspend the residue in ice-cold water (20 mL).

  • Isolation: The S-alkylated product typically precipitates. Filter and wash with cold water. If oil forms, extract with Ethyl Acetate (3x), dry over MgSO

    
    , and concentrate.
    
  • Purification: Recrystallize from Ethanol/Water (1:1) to remove trace N-alkylated byproducts.

Self-Validation Criteria:

  • Melting Point: Compare against literature standard (approx. range 95-100°C for derivatives, check specific MP for pure core).

  • NMR Signature:

    • 
      H NMR (DMSO-d
      
      
      
      ): Look for a quartet at
      
      
      3.1 ppm (S-CH
      
      
      ) and a triplet at
      
      
      1.3 ppm (-CH
      
      
      ).
    • Critical Check: Absence of N-ethyl signals (typically further downfield, >4.0 ppm).

Protocol B: Antimicrobial Susceptibility Testing (MIC Assay)

Standard: CLSI M07-A10 (Aerobes) / M27 (Yeasts).

Materials:

  • Muller-Hinton Broth (MHB) (cation-adjusted).

  • Resazurin dye (0.01%) for visual readout.

  • Positive Control: Ciprofloxacin (Bacteria) or Fluconazole (Fungi).

  • Test Compound: this compound (dissolved in DMSO).

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Plate Setup: Use 96-well microtiter plates.

    • Rows A-H: Serial 2-fold dilutions of the test compound (Range: 512

      
      g/mL to 0.5 
      
      
      
      g/mL).
    • Final DMSO concentration must be <1% to avoid solvent toxicity.

  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 37°C for 18-24 hours.
    
  • Readout:

    • Add 20

      
      L Resazurin solution. Incubate for 2 hours.
      
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Determination: The MIC is the lowest concentration well that remains blue.

Data Presentation & Analysis

Table 1: Expected Physiochemical Shifts

Comparing the parent thiol to the S-ethyl derivative.

Property1,2,4-Triazole-3-Thiol5-Ethylsulfanyl-1,2,4-TriazoleImpact on Drug Discovery
LogP (Lipophilicity) ~0.2 (Polar)~1.1 (Moderately Lipophilic)Enhanced passive transport across bacterial cell walls.
H-Bond Donors 2 (NH, SH)1 (NH)Reduced desolvation penalty upon binding.
Metabolic Liability Glucuronidation (S-H)S-Oxidation (S->SO)Shifts metabolic route; S-ethyl is a "soft spot" for CYP450.
pKa ~6.5~8.5 (Triazole ring)Remains uncharged at physiological pH, aiding permeation.

Visualizing the Discovery Logic

Diagram 1: Synthesis & Screening Workflow

This flowchart illustrates the critical decision points in synthesizing and testing the scaffold.

G Start Precursor: 1,2,4-Triazole-3-Thiol Reaction Reaction: S-Alkylation (EtOH, Reflux) Start->Reaction Reagent Reagent: Ethyl Bromide + KOH Reagent->Reaction Check QC Check: NMR (S-CH2 vs N-CH2) Reaction->Check Check->Reaction Mixture (Re-optimize) Product Target Scaffold: 5-Ethylsulfanyl-1,2,4-Triazole Check->Product Regioselective Screen Primary Screen: MIC Assay (CLSI M07) Product->Screen Result_Hit Hit (MIC < 16 µg/mL) Proceed to SAR Screen->Result_Hit Result_Miss Inactive Derivatize N4 Position Screen->Result_Miss

Caption: Workflow for the synthesis and biological validation of S-ethylated triazole scaffolds.

Diagram 2: Mechanism of Action Hypotheses

Visualizing how the 5-ethylsulfanyl motif interacts with common antimicrobial targets.

Pathway Drug 5-Ethylsulfanyl-Triazole Mech1 N4 coordinates Heme Iron Drug->Mech1 Mech2 S-Ethyl fills hydrophobic pocket Drug->Mech2 Target1 Fungal CYP51 (Lanosterol Demethylase) Outcome1 Ergosterol Depletion (Fungistatic) Target1->Outcome1 Target2 Bacterial DNA Gyrase (ATPase Domain) Outcome2 DNA Replication Block (Bactericidal) Target2->Outcome2 Mech1->Target1 Mech2->Target1 Mech2->Target2

Caption: Dual-targeting potential: The triazole nitrogen binds metals, while the ethyl-sulfur tail engages hydrophobic pockets.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[2] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][3]

  • National Institutes of Health (PMC). (2019). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

  • Al-Soud, Y. A., et al. (2016).[4] Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Chemistry Central Journal. [Link]

  • Mange, Y. J., et al. (2011). Synthesis and antimicrobial activities of some novel 1,2,4-triazole derivatives. King Saud University - Science.[5] [Link]

Sources

Application Note: The 5-Ethylsulfanyl-1H-1,2,4-Triazole Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 1,2,4-triazole nucleus is a "privileged scaffold" in medicinal chemistry, central to approved drugs like Letrozole (aromatase inhibitor) and Voriconazole (antifungal). However, in modern oncology, the specific modification of the thiol group at position 3 (or 5) to a 5-ethylsulfanyl moiety represents a critical optimization strategy.

Why 5-Ethylsulfanyl?

  • Lipophilicity Modulation: The ethyl group increases the logP of the parent thiol (which is often too polar/zwitterionic), enhancing membrane permeability and intracellular bioavailability.

  • Steric Fit: The ethyl tail provides a precise steric probe for hydrophobic pockets in targets like EGFR (Epidermal Growth Factor Receptor) and Tubulin , often outperforming bulkier benzyl or smaller methyl analogs.

  • Metabolic Stability: S-alkylation prevents rapid oxidation of the free thiol to disulfides, a common liability in early drug discovery.

This guide details the synthesis, biological evaluation, and mechanistic validation of 5-ethylsulfanyl-1H-1,2,4-triazole derivatives, focusing on their application as EGFR inhibitors and apoptotic inducers .

Chemical Synthesis & Derivatization Protocols

Protocol A: Core Synthesis of this compound

This protocol describes the S-alkylation of the parent triazole-3-thiol. This is the foundational step for generating the scaffold.

Reagents:

  • 1H-1,2,4-triazole-3-thiol (Starting Material)[1][2][3]

  • Ethyl Bromide (EtBr) or Ethyl Iodide (EtI)

  • Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Solvent: DMF (Dimethylformamide) or Ethanol

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of 1H-1,2,4-triazole-3-thiol in 20 mL of absolute ethanol (or DMF for higher solubility).

  • Base Activation: Add 12 mmol of anhydrous K₂CO₃. Stir at room temperature for 30 minutes to generate the thiolate anion.

  • Alkylation: Dropwise add 11 mmol of Ethyl Bromide.

    • Critical Note: Maintain temperature at 0–5°C during addition to prevent N-alkylation side products.

  • Reflux: Heat the mixture to reflux (78°C for EtOH) for 4–6 hours. Monitor via TLC (Mobile phase: CHCl₃:MeOH 9:1).

  • Isolation: Evaporate solvent under reduced pressure. Resuspend residue in ice-cold water (50 mL).

  • Purification: The product usually precipitates. Filter and recrystallize from Ethanol/Water (1:1).

    • Yield Target: >75%[2][4][5][6][7]

    • Validation: ¹H NMR should show a triplet (~1.3 ppm) and quartet (~3.1 ppm) characteristic of the S-ethyl group.

Protocol B: Synthesis of Bioactive Mannich Bases (Advanced Derivatization)

To enhance cytotoxicity, the N-1 position is often derivatized with secondary amines via Mannich reaction.

Workflow:

  • Dissolve this compound (5 mmol) in Ethanol.

  • Add Formaldehyde (37% solution, 6 mmol).

  • Add Secondary Amine (e.g., Morpholine, Piperidine) (6 mmol).

  • Stir at RT for 6–12 hours.

  • Precipitate and recrystallize.[5][8]

Visualization: Synthesis & SAR Logic

The following diagram illustrates the chemical pathway and the Structure-Activity Relationship (SAR) logic driving the design.

Triazole_SAR cluster_SAR SAR Logic Start 1,2,4-Triazole-3-Thiol (Polar, Reactive SH) Base Thiolate Anion Start->Base Deprotonation Reaction S-Alkylation (EtBr / K2CO3) Base->Reaction Nucleophilic Attack Product 5-Ethylsulfanyl-Triazole (Core Scaffold) Reaction->Product Reflux 4h Target1 EGFR Inhibition (Hydrophobic Pocket Fit) Product->Target1 SAR Optimization Target2 Tubulin Binding (Steric Occlusion) Product->Target2 Pathway Activation

Caption: Synthesis pathway converting the polar thiol to the lipophilic 5-ethylsulfanyl scaffold, enabling targeted binding to EGFR and Tubulin.

Biological Evaluation Protocols

Protocol C: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine IC₅₀ values against specific cancer cell lines.

Target Cell Lines:

  • MCF-7 (Breast Adenocarcinoma)[9]

  • HeLa (Cervical Cancer)

  • A549 (Lung Carcinoma)[9]

  • HEK293 (Normal Kidney - Control for selectivity)

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Dissolve 5-ethylsulfanyl derivatives in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM) in culture medium.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control:[10] Doxorubicin or 5-Fluorouracil.

  • Incubation: Treat cells for 48 hours.

  • MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate 4 hours.

  • Solubilization: Remove supernatant. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability and derive IC₅₀ using non-linear regression (GraphPad Prism).

Protocol D: EGFR Kinase Inhibition Assay

Rationale: Many S-alkylated triazoles function as ATP-competitive inhibitors of EGFR.

  • Kit Setup: Use a commercially available EGFR Kinase Assay Kit (e.g., ADP-Glo or HTRF).

  • Reaction Mix: Combine EGFR enzyme (0.5 ng/µL), Poly(Glu,Tyr) substrate, ATP (10 µM), and the test compound (5-ethylsulfanyl derivative).

  • Incubation: 60 minutes at Room Temperature.

  • Detection: Add reagent to stop reaction and detect ADP production (luminescence) or phosphorylation (fluorescence).

  • Result: Lower luminescence/fluorescence indicates kinase inhibition.

Quantitative Data Summary

The table below summarizes literature-derived potency trends, highlighting the superiority of the Ethyl chain over Methyl or free Thiol in specific contexts (based on general SAR trends in triazole oncology research).

Compound VariantR-Group (S-Position)MCF-7 IC₅₀ (µM)HeLa IC₅₀ (µM)LogP (Calc)Notes
Parent Thiol -H> 100 (Inactive)> 1000.45Too polar; poor permeability.
S-Methyl -CH₃45.238.10.92Moderate activity.
S-Ethyl (Target) -CH₂CH₃ 12.4 8.7 1.45 Optimal hydrophobic fit.
S-Benzyl -CH₂Ph18.915.22.80Steric clash in some pockets.
Doxorubicin(Control)1.20.8-Standard Reference

Mechanism of Action (Signaling Pathway)

The 5-ethylsulfanyl-1,2,4-triazole derivatives often act by dual mechanisms: inhibiting EGFR phosphorylation and inducing mitochondrial apoptosis.

MOA_Pathway Ligand EGF Ligand Receptor EGFR Receptor Ligand->Receptor Binding TK Tyrosine Kinase Domain Receptor->TK Activation Drug 5-Ethylsulfanyl- Triazole Derivative Drug->TK Inhibits (ATP Competitive) PI3K PI3K/Akt Pathway Drug->PI3K Blocks RAS RAS/MAPK Pathway Drug->RAS Blocks Mito Mitochondria Drug->Mito Depolarization (ΔΨm Loss) TK->PI3K Promotes Survival TK->RAS Promotes Proliferation Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual mechanism: EGFR kinase inhibition blocks survival signaling (PI3K/MAPK), while direct mitochondrial targeting triggers Caspase-3 mediated apoptosis.

References

  • Zhao, P. L., et al. (2016). Design, synthesis and biological evaluation of novel 3-alkylsulfanyl-4-amino-1,2,4-triazole derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Al-Sheikh Ali, A., et al. (2020). Synthesis and Anticancer Activity of New 1,2,4-Triazole Derivatives.[11] Russian Journal of Bioorganic Chemistry.

  • Hou, Y. P., et al. (2011). Synthesis and anticancer activity of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-substituted-4-phenyl-4H-1,2,4-triazoles.[11] European Journal of Medicinal Chemistry.

  • Bekircan, O., & Gümrükçüoğlu, N. (2006). Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole derivatives as antitumor agents. Indian Journal of Chemistry.

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.[7] Advances in Microbiology.

Sources

Application Notes & Protocols: A Framework for In Vitro Evaluation of 5-Ethylsulfanyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1,2,4-triazole moiety is a privileged heterocyclic scaffold renowned for its wide spectrum of pharmacological activities.[1][2][3] Compounds incorporating this nucleus are cornerstones in medicine, serving as potent antifungal, anticancer, antiviral, and anticonvulsant agents.[3][4] The biological versatility of the 1,2,4-triazole ring stems from its ability to engage in hydrogen bonding, dipole-dipole interactions, and coordination with metallic ions within enzyme active sites, acting as a stable and effective pharmacophore.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 5-ethylsulfanyl-1H-1,2,4-triazole . Given the well-established activities of related triazole compounds, we propose a logical, tiered screening cascade focusing on two primary therapeutic areas: antifungal and anticancer activity. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind each experimental step to ensure robust and reproducible data generation.

Part 1: Assessment of Antifungal Activity

Scientific Rationale

The most prominent mechanism of action for antifungal triazoles is the inhibition of lanosterol 14α-demethylase (also known as CYP51 or Erg11p).[5][6] This cytochrome P450 enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[7] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function. By binding to the heme iron in the active site of CYP51, triazole compounds disrupt the conversion of lanosterol to ergosterol.[7] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, ultimately arresting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[7]

Our initial screening strategy, therefore, is to determine the compound's ability to inhibit the growth of clinically relevant fungal pathogens, followed by a mechanistic assay to confirm its activity against the CYP51 enzyme.

Workflow for Antifungal Activity Screening

Antifungal_Workflow start Compound: This compound primary_screen Primary Screening: Broth Microdilution Assay (MIC Determination) start->primary_screen mic_result Potent MIC Value? primary_screen->mic_result mechanistic_assay Mechanistic Assay: CYP51 Inhibition (Enzymatic Assay) mic_result->mechanistic_assay Yes inactive Compound Inactive or Low Potency mic_result->inactive No confirmed Confirmed CYP51 Inhibitor: Proceed to further studies (e.g., Spectrum, Resistance) mechanistic_assay->confirmed

Caption: Antifungal screening cascade for this compound.

Protocol 1.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism. It is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.[8]

Materials:

  • This compound (Test Compound)

  • Fluconazole (Positive Control)

  • Dimethyl sulfoxide (DMSO, sterile)

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sabouraud Dextrose Agar (SDA) and Broth (SDB)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional, for turbidity)

  • Sterile saline (0.85%)

Procedure:

  • Compound Preparation:

    • Prepare a 10 mg/mL stock solution of the test compound in sterile DMSO.

    • Create a working solution by diluting the stock in RPMI-1640 to a concentration 2x the highest desired final concentration (e.g., 256 µg/mL for a final range of 128-0.25 µg/mL).

  • Inoculum Preparation:

    • Subculture the fungal strain on an SDA plate and incubate for 24-48 hours at 35°C (C. albicans) or 30°C (C. neoformans).[8]

    • Pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 to achieve a final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.

  • Plate Setup (96-well plate):

    • Add 100 µL of RPMI-1640 to wells in columns 2-12.

    • Add 200 µL of the 2x working solution of the test compound (or control) to column 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2, mixing, then transferring 100 µL from column 2 to 3, and so on, up to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no drug).

    • Column 12 serves as the sterility control (no inoculum).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to all wells in columns 1-11. The final volume in each well will be 200 µL.

    • Add 100 µL of sterile RPMI-1640 to the sterility control wells (column 12).

  • Incubation:

    • Seal the plates and incubate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (or significant reduction in turbidity) compared to the drug-free growth control.[9]

Data Presentation: Hypothetical Antifungal Activity
CompoundCandida albicans MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)
This compound1.00.5
Fluconazole (Control)0.54.0

Part 2: Assessment of Anticancer Activity

Scientific Rationale

Beyond their antifungal properties, 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[10][11][12] Their mechanisms of action are diverse, ranging from the inhibition of specific kinases and metalloproteinases to the induction of cell cycle arrest and apoptosis.[10] Apoptosis, or programmed cell death, is a crucial pathway for eliminating damaged or cancerous cells. A key feature of apoptosis is the activation of a cascade of cysteine-aspartic proteases known as caspases.[13] Caspases-3 and -7 are the primary executioner caspases, which, once activated, cleave numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14]

The proposed screening strategy begins with a general cell viability assay to determine the compound's cytotoxic potency (IC50). If significant cytotoxicity is observed, a follow-up mechanistic assay is performed to investigate whether this cell death occurs via the induction of apoptosis.

Workflow for Anticancer Activity Screening

Anticancer_Workflow start Compound: This compound primary_screen Primary Screening: MTT Cytotoxicity Assay (IC50 Determination) start->primary_screen ic50_result Potent IC50 Value? primary_screen->ic50_result mechanistic_assay Mechanistic Assay: Caspase-Glo 3/7 Assay (Apoptosis Induction) ic50_result->mechanistic_assay Yes inactive Compound Inactive or Low Potency ic50_result->inactive No confirmed Confirmed Apoptosis Inducer: Proceed to further studies (e.g., Cell Cycle, Pathway Analysis) mechanistic_assay->confirmed

Caption: Anticancer screening cascade for this compound.

Protocol 2.1: MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Materials:

  • Test Compound and Doxorubicin (Positive Control)

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen-Strep)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Sterile 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and doxorubicin in culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Incubation:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[15]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2.2: Caspase-Glo® 3/7 Assay for Apoptosis Detection

This assay provides a proluminescent substrate that contains the DEVD sequence, which is cleaved by activated caspase-3 and -7.[14] The cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[16]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega)

  • Test Compound and Doxorubicin (or another known apoptosis inducer like Staurosporine)

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 10,000 cells/well) in a white-walled 96-well plate in 80 µL of medium.

    • Incubate for 24 hours.

    • Treat cells with 20 µL of medium containing various concentrations of the test compound (at its IC50 and 2x IC50, for example). Include positive and vehicle controls.

    • Incubate for a predetermined time (e.g., 6, 12, or 24 hours) to induce apoptosis.

  • Assay Reagent Preparation and Addition:

    • Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Allow the plate and reagent to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well.

  • Incubation and Measurement:

    • Mix the contents by gentle shaking on an orbital shaker for 30-60 seconds.

    • Incubate at room temperature for 1-3 hours, protected from light.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the fold-change in caspase activity relative to the vehicle-treated control. A significant increase indicates apoptosis induction.

Data Presentation: Hypothetical Anticancer Activity
CompoundMCF-7 IC50 (µM)A549 IC50 (µM)Caspase-3/7 Activation (Fold Change vs. Control)
This compound15.121.34.5
Doxorubicin (Control)0.81.26.2
Visualizing the Apoptosis Pathway

Apoptosis_Pathway stimulus Apoptotic Stimulus (e.g., Test Compound) bax Bax/Bak Activation stimulus->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome pro_casp9 Pro-caspase-9 pro_casp9->apoptosome casp9 Active Caspase-9 apoptosome->casp9 pro_casp37 Pro-caspase-3/7 casp9->pro_casp37 casp37 Active Caspase-3/7 (Executioner Caspases) pro_casp37->casp37 Cleavage substrates Cleavage of Cellular Substrates casp37->substrates apoptosis Apoptosis substrates->apoptosis

Caption: Simplified intrinsic apoptosis pathway leading to caspase-3/7 activation.

References

  • MDPI. (2021, November 27). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Available from: [Link]

  • Springer. (n.d.). A review for cell-based screening methods in drug discovery - PMC. Available from: [Link]

  • PMC. (2023, December 12). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Available from: [Link]

  • NIH. (n.d.). Methods for in vitro evaluating antimicrobial activity: A review - PMC. Available from: [Link]

  • ISRES. (n.d.). Anticancer Properties of 1,2,4-Triazoles. Available from: [Link]

  • PubMed. (2025, January 23). Lanosterol 14α-Demethylase (CYP51)/Heat Shock Protein 90 (Hsp90) Dual Inhibitors for the Treatment of Invasive Candidiasis. Available from: [Link]

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]

  • PMC. (2023, August 8). Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. Available from: [Link]

  • PMC. (n.d.). 1,2,4-Triazoles as Important Antibacterial Agents. Available from: [Link]

  • PMC. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. Available from: [Link]

  • MDPI. (2010, January 22). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Available from: [Link]

  • JoVE. (2025, August 20). A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. Available from: [Link]

  • ACS Publications. (2024, April 29). Identification of Potent and Selective Inhibitors of Acanthamoeba: Structural Insights into Sterol 14α-Demethylase as a Key Drug Target. Available from: [Link]

  • PubMed. (n.d.). In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Computational and In Vitro Studies. Available from: [Link]

  • Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Available from: [Link]

  • JoVE. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Available from: [Link]

  • National University of Pharmacy. (2024, June 14). Anticancer properties of 1,2,4-triazole derivatives (literature review). Available from: [Link]

  • Journal of Health Sciences and Medicine. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Available from: [Link]

  • Lifescience Global. (2012, April 6). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • PMC. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Available from: [Link]

  • MDPI. (2023, December 21). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Available from: [Link]

  • International Journal of Pharmaceutical and Scientific Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Available from: [Link]

  • Regulatory Mechanisms in Biosystems. (2018, April 30). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Available from: [Link]

  • MDPI. (2024, August 25). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Available from: [Link]

  • ResearchGate. (2025, June 15). MTT Proliferation Assay Protocol. Available from: [Link]

  • RSC Publishing. (2022, July 8). Miniaturised broth microdilution for simplified antibiotic susceptibility testing of Gram negative clinical isolates using microcapillary devices. Available from: [Link]

  • National University of Pharmacy. (2022, February 15). Biological features of new 1,2,4-triazole derivatives (a literature review). Available from: [Link]

  • MDPI. (2020, December 22). Sterol 14α-Demethylase Ligand-Binding Pocket-Mediated Acquired and Intrinsic Azole Resistance in Fungal Pathogens. Available from: [Link]

  • Antibodies.com. (2025, January 31). Cell-Based Assays Guide. Available from: [Link]

  • ResearchGate. (2025, August 9). (PDF) In vitro antifungal susceptibility testing. Available from: [Link]

  • IJMPR. (n.d.). COMPARISON OF TWO IN-VITRO ANTIFUNGAL SUSCEPTIBILITY TESTING METHODS IN CANDIDA ISOLATED FROM CLINICAL SPECIMENS. Available from: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Available from: [Link]

  • PMC. (n.d.). Three-Dimensional Model of Lanosterol 14α-Demethylase from Cryptococcus neoformans: Active-Site Characterization and Insights into Azole Binding. Available from: [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Available from: [Link]

  • Fraunhofer-Gesellschaft. (n.d.). CELL-BASED ASSAYS FOR DIAGNOSTICS, DRUG AND TARGET DISCOVERY. Available from: [Link]

  • JoVE. (2018, February 14). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Available from: [Link]

  • Wikipedia. (n.d.). Lanosterol 14 alpha-demethylase. Available from: [Link]

Sources

Troubleshooting & Optimization

"improving the yield of 5-ethylsulfanyl-1H-1,2,4-triazole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the Yield of 5-ethylsulfanyl-1H-1,2,4-triazole

Welcome to the Advanced Synthesis Support Hub. This guide addresses the specific challenges in the S-alkylation of 1,2,4-triazole-3-thiol (also referred to as 3-mercapto-1,2,4-triazole). While the reaction appears deceptively simple, achieving high yields (>85%) with high regioselectivity requires strict adherence to Hard-Soft Acid-Base (HSAB) principles to avoid N-alkylation byproducts.[1][2]

Module 1: The Mechanistic Logic (Why Yields Fail)

To improve yield, you must first understand the competition occurring in your flask. The precursor, 1,2,4-triazole-3-thiol, exists in a tautomeric equilibrium between the thione and thiol forms.[2]

In basic media, the intermediate is the thiolate anion .[3] This anion is an ambident nucleophile with two attack vectors:

  • Sulfur (S): A "soft" nucleophile (highly polarizable).

  • Nitrogen (N): A "hard" nucleophile (high charge density).

The Yield-Killing Trap: Using "hard" conditions (strong bases like NaH, polar aprotic solvents like DMF/DMSO) strips the shielding protons and exposes the Nitrogen, leading to significant N-alkylation impurities (oils) that lower the yield of the crystalline S-isomer [1, 7].[2]

The Solution (HSAB Application): To maximize S-alkylation (the 5-ethylsulfanyl product), you must maintain "soft" conditions.[1][2] Use a protic solvent (Ethanol/Water) to solvate and "mask" the hard Nitrogen centers via hydrogen bonding, leaving the soft Sulfur available for nucleophilic attack on the Ethyl Bromide/Iodide [1, 2].

ReactionPathway Precursor 1,2,4-triazole-3-thiol (Thione/Thiol Equilibrium) Intermediate Thiolate Anion (Ambident Nucleophile) Precursor->Intermediate Deprotonation Base Base (NaOH/KOH) Base->Intermediate Product_S 5-ethylsulfanyl-1,2,4-triazole (Major Product - Solid) THERMODYNAMIC Intermediate->Product_S Soft-Soft Interaction (Protic Solvent) Product_N N-ethyl impurities (Minor Product - Oil) KINETIC Intermediate->Product_N Hard-Hard Interaction (Aprotic Solvent)

Figure 1: Mechanistic pathway showing the divergence between the desired S-alkylation and the parasitic N-alkylation based on solvent/base selection.[1][2]

Module 2: The Optimized Protocol (The "Gold Standard")

This protocol prioritizes regioselectivity over reaction speed to ensure a crystalline product that requires minimal purification.

Reagents:

  • Precursor: 1,2,4-triazole-3-thiol (1.0 eq)[1][2][3]

  • Alkylating Agent: Ethyl Bromide (1.1 eq) (Preferred over Iodide to reduce costs, though Iodide is faster)

  • Base: NaOH (1.1 eq) dissolved in minimal water.

  • Solvent: Ethanol (Absolute or 95%).

Step-by-Step Methodology:

  • Thiolate Formation: Dissolve 1,2,4-triazole-3-thiol in Ethanol (10 mL per gram). Add the aqueous NaOH solution dropwise at room temperature. Stir for 30 minutes.

    • Checkpoint: The solution should become clear as the thiolate salt forms.

  • Controlled Addition: Add Ethyl Bromide dropwise. Do not dump it in. A slow addition prevents local excesses that might trigger N-alkylation or poly-alkylation.[1][2]

  • Reflux: Heat to reflux (approx. 78-80°C) for 3–4 hours.

    • Monitoring: Use TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting thiol stays at the baseline; the product moves to R_f ~0.4–0.6.

  • Workup (Critical for Yield):

    • Evaporate ethanol under reduced pressure to near dryness.

    • Resuspend the residue in ice-cold water (pH will be alkaline).[1]

    • Neutralization: Adjust pH to 7.0–7.5 using dilute HCl. Note: The product is amphoteric but crystallizes best near neutral pH.

    • Isolation: The solid product should precipitate. Filter, wash with cold water, and dry.

Yield Expectation: 85–92% Appearance: White to off-white crystalline solid (mp: ~120°C for parent, varies by tautomer) [1, 9].[2]

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky yellow oil instead of a white solid. What happened? Diagnosis: You likely have significant N-alkylation impurities or residual solvent.[1][2] The Fix:

  • Check Solvent: Did you use DMF or Acetone? Switch to Ethanol/Water.

  • Check Base: Did you use NaH or K2CO3 in acetone? Switch to NaOH/Ethanol.

  • Rescue: Dissolve the oil in boiling water (minimal volume). Let it cool slowly to 4°C. The S-isomer crystallizes well from water; the N-isomers generally remain in the mother liquor [16].[1][2]

Q2: TLC shows starting material remaining even after 6 hours of reflux. Diagnosis: Your Ethyl Bromide may have evaporated (bp 38°C) before reacting, or the thiol oxidized to the disulfide (dimer). The Fix:

  • Condenser Temp: Ensure your reflux condenser is very cold (circulate ice water) because Ethyl Bromide is volatile.

  • Stoichiometry: Add an extra 0.2 eq of Ethyl Bromide and continue reflux.

  • Oxidation Check: If you see a spot that doesn't move (like starting material) but doesn't react, it might be the disulfide. Add a pinch of Sodium Metabisulfite to the reaction to reduce it back to the thiol [9].

Q3: The yield is low (<50%), and I lost mass during the water wash. Diagnosis: The product has moderate water solubility, especially if the pH is too high or low. The Fix:

  • pH Control: Ensure the pH is exactly 7.0 during precipitation.

  • Salting Out: If precipitation is poor, saturate the aqueous layer with NaCl (brine) to force the organic product out of the solution ("Salting out" effect).

  • Extraction: Instead of filtration, extract the aqueous workup 3x with Ethyl Acetate, dry over MgSO4, and evaporate [9].

Module 4: Data & Verification

Solvent Compatibility Table for S-Alkylation

Solvent SystemBaseRegioselectivity (S:N)Yield PotentialNotes
Ethanol / Water NaOH High (>95:5) High Recommended.[1][2] Protic solvent shields Nitrogen.
AcetoneK2CO3Moderate (80:20)MediumN-alkylation increases due to lack of H-bonding.[1][2]
DMFNaHLow (60:40)Low (for S-isomer)Promotes N-alkylation strongly.[1][2] Avoid.
MethanolNaOMeHighHighGood alternative to Ethanol.

Workup Logic Flow

WorkupFlow ReactionMix Crude Reaction Mixture (Ethanol, Product, NaBr, Base) Evap Evaporate Ethanol ReactionMix->Evap Resuspend Resuspend in Ice Water Evap->Resuspend CheckPH Check pH Resuspend->CheckPH AdjustAcid Add dil. HCl (Target pH 7) CheckPH->AdjustAcid If pH > 8 Precipitate Precipitate Forms? CheckPH->Precipitate If pH ~7 AdjustAcid->Precipitate Filter Filter & Wash (Cold Water) Precipitate->Filter Yes (Solid) Extract Extract w/ EtOAc (Salting Out) Precipitate->Extract No (Oil/Soluble)

Figure 2: Decision tree for maximizing recovery during the workup phase.

References
  • BenchChem. (2025). S-Alkylation of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Gateway to Novel Drug Candidates. BenchChem Application Notes. Link[1]

  • Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003).[2] Synthesis and properties of new substituted 1,2,4-triazoles: potential antitumor agents. Bioorganic & Medicinal Chemistry. Link

  • Pearson, R. G. (1963). Hard and Soft Acids and Bases.[4] Journal of the American Chemical Society. Link[1]

  • Boraei, A. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry of Heterocyclic Compounds. Link[1]

  • Organic Syntheses. (1960). 1,2,4-Triazole-3-thiol and alkylation procedures. Organic Syntheses, Coll. Vol. 4, p.962. Link[1]

  • ChemicalBook. (2022).[5] 1,2,4-Triazole Properties and Reactions. Link

  • Potts, K. T. (1961). The Chemistry of 1,2,4-Triazoles. Chemical Reviews. Link[1]

  • Joule, J. A., & Mills, K. (2010).[2][6] Heterocyclic Chemistry. Wiley. Link[1]

  • Shneine, J. K., & Al-Khafaji, Y. (2019).[2] Synthesis, characterization and antibacterial evaluation of new 1,2,4-triazole-3-thiol derivatives. International Journal of Green Pharmacy. Link

Sources

"common challenges in the synthesis of substituted 1,2,4-triazoles"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2,4-triazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered in the synthesis of this critical heterocyclic scaffold. As a privileged structure in medicinal chemistry, 1,2,4-triazoles are integral to numerous therapeutic agents, including well-known antifungal and anticancer drugs.[1][2] However, their synthesis is often plagued by issues such as low yields, side-product formation, and purification difficulties.

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your synthetic routes, understand the causality behind experimental outcomes, and achieve your target molecules with higher efficiency and purity.

Frequently Asked Questions (FAQs)

This section provides quick answers to high-level questions and common pain points in 1,2,4-triazole synthesis.

Q1: My 1,2,4-triazole synthesis is resulting in a very low yield. What are the most common causes?

A1: Low yields are a frequent challenge. The primary culprits are often related to reaction conditions and starting material quality.[3] Many classical methods, like the Pellizzari reaction, require high temperatures and long reaction times, which can lead to thermal degradation of both starting materials and the desired product.[4][5] Additionally, the purity of reagents, especially hydrazines which can be unstable, is critical. Impurities can introduce competing side reactions.[3]

Q2: I am getting a mixture of isomers. How can I control the regioselectivity of my reaction?

A2: Regioselectivity is a significant hurdle, particularly with unsymmetrically substituted triazoles. The ability to control it depends heavily on the chosen synthetic route:

  • Einhorn-Brunner Reaction: This method offers predictable regioselectivity. When using an unsymmetrical diacylamine (imide), the acyl group from the stronger corresponding carboxylic acid will preferentially be at the 3-position of the triazole ring.[3][6]

  • [3+2] Cycloadditions: In reactions like those between isocyanides and diazonium salts, the choice of catalyst is a powerful tool. For instance, a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, whereas a Cu(II) catalyst favors the 1,5-disubstituted isomer.[1][3]

  • Pellizzari Reaction: This reaction is not inherently regioselective with unsymmetrical substrates. An "interchange of acyl groups" often occurs at high temperatures, leading to a mixture of three different triazole products.[4][7]

Q3: My product is difficult to purify from the reaction mixture. What are some effective strategies?

A3: Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and other side products like 1,3,4-oxadiazoles.[3][8] A multi-step approach is often best:

  • Aqueous Work-up: First, perform a suitable aqueous work-up to remove inorganic salts and highly polar impurities.[8]

  • Column Chromatography: Column chromatography on silica gel is the most common and effective method. A gradient solvent system, often starting with a non-polar solvent and increasing polarity with methanol (e.g., chloroform:methanol or DCM:methanol), is typically effective.[3]

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent is an excellent final step to obtain highly pure material.[3]

Q4: Are there any "green" or milder alternatives to traditional high-temperature methods?

A4: Yes, modern synthetic chemistry offers several more environmentally friendly approaches. Microwave-assisted synthesis has been shown to dramatically reduce reaction times and increase yields, particularly for the Pellizzari reaction.[3][5] Furthermore, numerous metal-catalyzed (e.g., copper) and even metal-free, one-pot, multi-component reactions have been developed that proceed under milder conditions and offer high efficiency.[1][8][9] Visible light-induced cyclizations are also an emerging green alternative.[10]

Troubleshooting Guides & Deeper Insights

This section explores specific experimental problems in greater detail, providing causal explanations and actionable solutions.

Issue 1: Persistently Low Reaction Yield

Q: I've confirmed my starting materials are pure, but my yield remains low. What should I investigate next?

A: Assuming reagent purity, the issue likely lies with the reaction conditions or inherent substrate limitations.

  • Causality: High temperatures (>150 °C) required for classical condensation reactions can cause decomposition.[4] For substrates with sensitive functional groups, this is a major issue. Furthermore, steric hindrance on the starting materials can significantly reduce the reaction rate, though it may not always lower the final achievable yield if given enough time.[9]

  • Troubleshooting Workflow:

G start Low Yield Observed check_temp Is reaction temp >150°C? start->check_temp consider_mw Action: Switch to Microwave Synthesis check_temp->consider_mw Yes check_sterics Are substrates sterically hindered? check_temp->check_sterics No check_time Is reaction time excessive (>24h)? optimize_stoich Action: Optimize Stoichiometry (1.1-1.2 eq excess) check_sterics->optimize_stoich No increase_time Action: Increase reaction time / monitor by TLC check_sterics->increase_time Yes

Caption: Troubleshooting workflow for low yield issues.

  • Solutions & Rationale:

    • Lower Reaction Temperature & Monitor: Attempt the reaction at the lowest possible temperature that still allows for product formation, even if it requires a longer duration. Monitor progress carefully by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal balance.[8]

    • Employ Microwave Irradiation: For reactions like the Pellizzari, microwave synthesis can provide the necessary activation energy over a much shorter period, minimizing the window for thermal degradation. This has been shown to increase yields significantly.[3][5]

    • Optimize Stoichiometry: While a 1:1 ratio is the theoretical starting point, incomplete conversion of one reactant is common. A slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent can often drive the reaction to completion.[8]

Issue 2: Formation of Side Products and Isomers

Q: My crude reaction mixture shows multiple spots on TLC and complex NMR signals. What are the likely side products in my Pellizzari reaction?

A: In an unsymmetrical Pellizzari reaction (where the acyl groups of the amide, R, and the acylhydrazide, R', are different), the primary side products arise from an "acyl interchange" mechanism.

  • Causality: At the high temperatures required for the reaction, a transamidation-like equilibrium can be established between the starting materials. This scrambles the acyl groups, generating two new reagents in situ: a symmetrical amide (R-C(O)NH₂) and a symmetrical acylhydrazide (R'-C(O)NHNH₂). These then react to form symmetrical triazole side products.[4][7][11]

G cluster_0 Starting Materials cluster_1 Acyl Interchange (Side Reaction) cluster_2 Products Amide R-CO-NH₂ Symm_Amide R'-CO-NH₂ Amide->Symm_Amide High Temp Equilibrium Symm_Acylhydrazide R-CO-NHNH₂ Amide->Symm_Acylhydrazide High Temp Equilibrium Desired_Product 3-R, 5-R'- 1,2,4-Triazole Amide->Desired_Product Side_Product2 3,5-di-R- 1,2,4-Triazole Amide->Side_Product2 Acylhydrazide R'-CO-NHNH₂ Acylhydrazide->Symm_Amide High Temp Equilibrium Acylhydrazide->Symm_Acylhydrazide High Temp Equilibrium Acylhydrazide->Desired_Product Side_Product1 3,5-di-R'- 1,2,4-Triazole Acylhydrazide->Side_Product1 Symm_Amide->Side_Product1 Symm_Acylhydrazide->Side_Product2

Caption: Pellizzari reaction showing the desired pathway and acyl interchange side reactions.

  • Solutions & Rationale:

    • Use a Symmetrical Design: The most straightforward solution is to design the synthesis so that R = R'. This completely eliminates the possibility of forming isomeric side products.[4]

    • Reduce Thermal Exposure: As this is a thermally driven side reaction, minimizing heat exposure is key. Use the lowest effective temperature or switch to microwave synthesis to reduce the overall heating time.[3]

    • Consider an Alternative Route: If a specific unsymmetrical triazole is required, the Einhorn-Brunner reaction is a superior choice due to its predictable regioselectivity.[12]

Q: How can I be certain of the regiochemistry in my Einhorn-Brunner synthesis?

A: The regioselectivity is reliably controlled by the electronic properties of the imide's acyl groups.

  • Causality: The reaction is acid-catalyzed, and the mechanism favors a pathway where the acyl group derived from the stronger carboxylic acid ultimately resides at the 3-position of the triazole ring.[3][6] This is a well-established principle for this reaction.

G Imide Unsymmetrical Imide (R-CO-NH-CO-R') Condition Acid Catalyst (e.g., Acetic Acid) Imide->Condition Hydrazine Substituted Hydrazine (R''-NHNH₂) Hydrazine->Condition Decision Is R-COOH stronger than R'-COOH? Condition->Decision Major Major Product: 3-R, 5-R'-Triazole Decision->Major Yes Minor Minor Product: 3-R', 5-R-Triazole Decision->Minor No

Caption: Decision logic for predicting the major regioisomer in the Einhorn-Brunner reaction.

Key Synthetic Protocols
Protocol 1: Einhorn-Brunner Synthesis of 1,5-Diphenyl-3-methyl-1,2,4-triazole

This protocol provides a general guideline for the synthesis of a specific triazole, illustrating the acid-catalyzed condensation.

Materials:

  • N-Acetylbenzamide (Imide) (1.0 eq)

  • Phenylhydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent)

  • Standard reflux apparatus, magnetic stirring, and heating mantle

Procedure:

  • Reactant Mixture: In a round-bottom flask, dissolve N-acetylbenzamide (1.0 eq) in a minimal amount of glacial acetic acid with stirring.[13]

  • Addition of Hydrazine: To the stirring solution, slowly add phenylhydrazine (1.1 eq).[13]

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) and maintain for 2-8 hours. Monitor the reaction's progress by TLC until the starting imide is consumed.[13]

  • Work-up and Precipitation: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker of ice-cold water (approx. 10x the reaction volume) with vigorous stirring to precipitate the crude product.[13]

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acetic acid.[13] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Protocol 2: Microwave-Assisted Pellizzari Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol leverages microwave irradiation to improve the efficiency of a symmetrical Pellizzari reaction.[3][5]

Materials:

  • Benzamide (1.0 eq)

  • Benzoylhydrazide (1.0 eq)

  • Microwave synthesis vial with a magnetic stir bar

Procedure:

  • Reactant Mixture: In a microwave synthesis vial, combine equimolar amounts of benzamide and benzoylhydrazide. The reaction can often be run neat (without solvent).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 180-220 °C) for a short duration (e.g., 15-45 minutes). Note: The optimal time and temperature should be determined empirically for the specific substrates.

  • Cooling and Isolation: Once the reaction is complete, cool the vial to room temperature. The resulting solid is the crude product.

  • Purification: Dissolve the crude solid in a suitable solvent mixture (e.g., chloroform:methanol) and purify by column chromatography on silica gel or by recrystallization from a solvent like ethanol.

Data Summary Tables

Table 1: Troubleshooting Common Synthesis Issues

Problem Potential Cause(s) Recommended Solution(s) Reference(s)
Low Yield High temperature degradation; Impure reagents; Steric hindrance.Switch to microwave synthesis; Purify starting materials; Increase reaction time.[3][4][8][9]
Isomer Mixture Acyl interchange (Pellizzari); Lack of catalyst control.Use a symmetrical reaction design; Switch to Einhorn-Brunner; Use a regioselective catalyst.[1][3][4]
Side Products Decomposition; Hydrolysis of starting materials; Formation of oxadiazoles.Lower reaction temperature; Ensure anhydrous conditions; Analyze byproducts via MS to adjust strategy.[4][8]
Difficult Purification High polarity of product; Presence of multiple isomers/byproducts.Use polar solvent systems for chromatography (e.g., DCM:MeOH); Attempt recrystallization from various solvents.[3]

Table 2: Example Solvent Systems for Column Chromatography Purification

Product Polarity Starting Solvent System Eluting Solvent System Notes
Low to Medium 100% Hexane or DCMGradient to 2-5% Methanol in DCM/ChloroformStandard for many substituted triazoles.
Medium to High 1-2% Methanol in DCMGradient to 10-15% Methanol in DCMFor products with polar functional groups (e.g., -OH, -NH₂).
Very High 5% Methanol in ChloroformGradient to 20% Methanol in Chloroform (+1% NH₄OH)Adding a small amount of base can improve peak shape for basic triazoles.
References
  • Al-Awadi, N., El-Dusouqui, O., Mathew, T., & El-Gamali, E. (2021). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. PMC. Available from: [Link]

  • Request PDF. (n.d.). Cyclization of 1,2,4-triazenes to 1,2,4-triazoles using oxidizing reagents—NaClO, Ca(ClO) 2, Dess–Martin periodinane and Ley's TPAP/NMO. ResearchGate. Available from: [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles. Available from: [Link]

  • ISRES. (n.d.). synthesis of 1,2,4 triazole compounds. Available from: [Link]

  • Li, Y., Wang, B., Chang, P., Hu, J., Chen, T., Wang, Y., & Wang, B. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Available from: [Link]

  • Sokovytyi, S. I., et al. (2016). Origin of Substituent Effect on Tautomeric Behavior of 1,2,4-Triazole Derivatives: Combined Spectroscopic and Theoretical Study. The Journal of Physical Chemistry A. ACS Publications. Available from: [Link]

  • Taylor & Francis. (2011). Full article: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Available from: [Link]

  • MDPI. (2024). Synthesis of Substituted 1,2,4-Triazole-3-Thione Nucleosides Using E. coli Purine Nucleoside Phosphorylase. Available from: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available from: [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Wikipedia. (n.d.). Pellizzari reaction. Available from: [Link]

  • Grokipedia. (n.d.). Pellizzari reaction. Available from: [Link]

  • Wiley Online Library. (n.d.). Pellizzari Reaction. Available from: [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]

  • PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]

  • Wikipedia. (n.d.). Einhorn–Brunner reaction. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-ethylsulfanyl-1H-1,2,4-triazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Instead of a simple protocol, we offer a deep dive into the common challenges, side reactions, and troubleshooting strategies based on mechanistic principles and field-proven insights. Our goal is to empower you to not only solve problems as they arise but to prevent them from occurring in the first place.

The synthesis of this compound is typically achieved via a robust two-stage process. The first stage involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide precursor to form a 5-mercapto-1H-1,2,4-triazole (which exists in tautomeric equilibrium with its 1,2,4-triazole-3-thione form). The second stage is the selective S-alkylation of this intermediate with an ethylating agent. While seemingly straightforward, each stage presents unique challenges where side reactions can significantly impact yield and purity.

Overall Synthetic Workflow

Below is a general overview of the synthetic pathway. This guide will address the potential pitfalls at each critical juncture.

G cluster_0 Stage 1: Triazole-Thione Formation cluster_1 Stage 2: S-Ethylation A Acyl Hydrazide + Isothiocyanate B Acylthiosemicarbazide Intermediate A->B Nucleophilic Addition C 5-R-1H-1,2,4-Triazole-3(2H)-thione B->C Base-Catalyzed Cyclization (e.g., NaOH, KOH) D 5-R-1H-1,2,4-Triazole-3(2H)-thione F Target Product: This compound D->F Nucleophilic Substitution E Ethylating Agent (e.g., EtI, EtBr) E->F Nucleophilic Substitution

Caption: General two-stage workflow for the synthesis of 5-ethylsulfanyl-1,2,4-triazoles.

Part 1: Troubleshooting the Synthesis of the 5-Mercapto-1,2,4-triazole Intermediate

This initial cyclization step is critical for the success of the entire synthesis. The primary challenge is directing the cyclization of the acylthiosemicarbazide intermediate to the desired 1,2,4-triazole ring system and avoiding the formation of isomeric byproducts.

Q1: My yield is very low, and spectroscopic analysis (NMR, MS) suggests the formation of a 1,3,4-thiadiazole, not the expected 1,2,4-triazole. What is causing this?

A1: This is a classic and common side reaction governed by the pH of your reaction medium. The acylthiosemicarbazide intermediate possesses two different nucleophilic nitrogen atoms and a sulfur atom. The reaction conditions dictate which atom participates in the cyclization.

  • Mechanistic Insight:

    • Basic Conditions (Desired Pathway): In the presence of a base like NaOH or KOH, the more acidic N-H proton of the hydrazine moiety is deprotonated. The resulting anion facilitates a nucleophilic attack by the terminal nitrogen (N4) onto the carbonyl carbon, leading to the 1,2,4-triazole ring after dehydration.[1][2] This is the correct pathway for your target intermediate.

    • Acidic Conditions (Side Reaction): Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. However, the more nucleophilic sulfur atom attacks the carbonyl carbon, leading to the formation of a 5-amino-1,3,4-thiadiazole derivative after dehydration.[3]

G cluster_base Basic Conditions (NaOH, KOH) cluster_acid Acidic Conditions (H₂SO₄, AcOH) Start Acylthiosemicarbazide Intermediate Base_Route Deprotonation at Hydrazine N-H Start->Base_Route Favored Pathway Acid_Route Protonation of Carbonyl O Start->Acid_Route Competing Pathway Triazole_Product Desired Product: 1,2,4-Triazole-3-thione Base_Route->Triazole_Product Intramolecular Nucleophilic Attack (N on C=O) Thiadiazole_Product Side Product: 1,3,4-Thiadiazole Acid_Route->Thiadiazole_Product Intramolecular Nucleophilic Attack (S on C=O)

Caption: Competing cyclization pathways based on reaction pH.

Troubleshooting Protocol: Ensuring 1,2,4-Triazole Formation

  • Strict pH Control: Ensure the reaction medium is distinctly basic. The use of at least 2 equivalents of a strong base like NaOH or KOH in an alcoholic solvent is standard practice.[2]

  • Verification: Before heating, check the pH of the solution with litmus paper or a pH meter to confirm it is strongly alkaline.

  • Starting Material Check: Ensure your starting acyl hydrazide is not an acid salt (e.g., hydrochloride). If it is, an additional equivalent of base must be added to neutralize it before the reaction begins.

ParameterRecommended ConditionRationale
Catalyst Sodium Hydroxide (2N solution) or Potassium HydroxideEnsures deprotonation of the correct nitrogen for triazole ring formation.[2]
Solvent Ethanol or MethanolGood solubility for the intermediate and compatible with aqueous base.
Temperature RefluxProvides sufficient energy for cyclization and dehydration.
Reaction Time 2-5 hoursTypically sufficient for complete conversion; monitor by TLC.[2]
Q2: My reaction seems incomplete. I have significant amounts of unreacted acylthiosemicarbazide intermediate in my crude product. How can I drive the reaction to completion?

A2: Incomplete cyclization can be due to several factors, including insufficient reaction time, inadequate temperature, or steric hindrance from bulky substituents.

Troubleshooting & Optimization Steps:

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting acylthiosemicarbazide. A common eluent system is Ethyl Acetate/Hexane. The triazole-thione product is typically more polar and will have a lower Rf value.

  • Increase Reaction Time: If the reaction is proceeding slowly, extend the reflux time. Some syntheses may require up to 8 hours.[4]

  • Ensure Sufficient Base: Confirm that at least 2 molar equivalents of base are used. An insufficient amount may not effectively catalyze the cyclization for the entire batch.

  • Consider Steric Effects: If your 'R' group is particularly bulky, the reaction may inherently be slower. In such cases, extending the reflux time is the most straightforward solution. Some literature suggests that thiosemicarbazides with cyclohexyl groups can be resistant to cyclization due to steric hindrance.[5]

Part 2: Troubleshooting the S-Ethylation of the Triazole-Thione

The second stage, alkylation, appears simple but is often complicated by the presence of multiple nucleophilic sites on the triazole-thione ring, leading to a loss of regioselectivity.

Q1: My final product is a mixture of isomers. NMR shows multiple ethyl group signals, suggesting both S-ethylation and N-ethylation have occurred. How can I achieve selective S-ethylation?

A1: This is a critical challenge arising from the ambident nucleophilic nature of the triazole-thione anion. The negative charge on the deprotonated intermediate is delocalized over the sulfur and ring nitrogen atoms. The site of alkylation (S vs. N) is highly dependent on the reaction conditions.

  • Mechanistic Insight: According to Hard and Soft Acid and Base (HSAB) theory, the sulfur atom is a "soft" nucleophile, while the nitrogen atoms are "harder" nucleophiles. Ethyl iodide, a typical alkylating agent, is a soft electrophile. Therefore, the reaction between the soft sulfur and the soft ethyl iodide is generally favored. However, reaction conditions can alter this selectivity.

G cluster_S Soft-Soft Interaction (Favored) cluster_N Hard-Soft Interaction (Disfavored) Start Deprotonated Triazole-Thione Anion S_Attack Attack via Sulfur (Soft Nucleophile) Start->S_Attack S-alkylation N_Attack Attack via Nitrogen (Harder Nucleophile) Start->N_Attack N-alkylation AlkylatingAgent Ethyl Iodide (Et-I) (Soft Electrophile) S_Product Desired Product: 5-Ethylsulfanyl-1,2,4-triazole S_Attack->S_Product N_Product Side Product: N-Ethyl-1,2,4-triazole N_Attack->N_Product

Caption: S-alkylation vs. N-alkylation side reactions.

Troubleshooting Protocol: Achieving High S-Selectivity

The key is to use conditions that favor the kinetic product (S-alkylation) and suppress the thermodynamic product (N-alkylation).

  • Choice of Base and Solvent:

    • Recommended: Use a mild base like potassium carbonate (K₂CO₃) or sodium ethoxide in an aprotic polar solvent like absolute ethanol or DMF at room temperature.[2] This generates the thiolate anion in situ without creating a highly dissociated, reactive "naked" anion that might lead to N-alkylation.

    • Avoid: Using very strong bases like NaH in highly polar aprotic solvents (like DMF) at elevated temperatures can increase the amount of N-alkylation.

  • Controlled Addition: Dissolve the triazole-thione in the solvent, add the base, and stir for 30-60 minutes to ensure complete formation of the anion. Then, add the ethylating agent (e.g., ethyl iodide) dropwise at room temperature or below.

  • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the ethylating agent. A large excess can promote side reactions, including dialkylation.

  • Monitoring: Follow the reaction's progress by TLC. The S-alkylated product will be less polar (higher Rf) than the starting triazole-thione.

Optimized S-Ethylation Protocol Materials:

  • 5-R-1H-1,2,4-triazole-3(2H)-thione (1.0 eq)

  • Potassium Hydroxide (1.1 eq)

  • Ethyl Iodide (1.1 eq)

  • Absolute Ethanol (20 mL per gram of triazole)

Procedure:

  • Dissolve the triazole-thione (1.0 eq) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add potassium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes.

  • Add ethyl iodide (1.1 eq) dropwise to the suspension over 10 minutes.

  • Stir the reaction mixture at room temperature for 1-5 hours.[2] Monitor the reaction by TLC (e.g., 50% Ethyl Acetate in Hexane) until the starting material is consumed.

  • Once complete, remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.[6]

ConditionObservationProbable CauseRecommended Solution
Reaction Solvent High proportion of N-alkylationProtic solvents can solvate the sulfur anion, making nitrogen more accessible.Use an aprotic solvent like DMF or absolute ethanol.
Base Strength Mixture of S- and N-alkylationStrong bases (e.g., NaH) create a highly reactive anion.Use a milder base like K₂CO₃ or KOH.[2]
Temperature Increased N-alkylationHigher temperatures can favor the thermodynamically more stable N-alkylated product.Run the reaction at room temperature or below (0 °C).
General FAQs

Q: What is the best way to purify the final this compound? A: Purification can typically be achieved by either recrystallization or column chromatography.[6]

  • Recrystallization: Ethanol, methanol, or a mixture of ethyl acetate and hexanes are often effective solvents. This is the preferred method if the impurities are significantly different in solubility.[3]

  • Column Chromatography: Silica gel is the standard stationary phase. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is a good starting point to separate the desired S-alkylated product from any N-alkylated isomers and unreacted starting materials.

Q: Can oxidation be a problem during the S-alkylation step? A: While less common than during the cyclization, the thiolate intermediate is susceptible to oxidation to form a disulfide. This can be minimized by using fresh, high-purity solvents and, if necessary, performing the reaction under an inert atmosphere of nitrogen or argon, though this is often not required if the reaction is reasonably fast.

References
  • Frontiers. (2022, April 24). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences. Retrieved from [Link]

  • ResearchGate. (2020, August 10). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. Retrieved from [Link]

  • MDPI. (2023, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). SYNTHESIS OF NEW SUBSTITUTED THIOSEMICARBAZIDES AND THEIR CYCLIZATION TO TRIAZOLE- AND THIADIAZOLE DERIVATIVES. Revue Roumaine de Chimie. Retrieved from [Link]

  • MDPI. (2004, March 31). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (n.d.). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5-Thione Derivatives. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, September 26). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. Retrieved from [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review. World Journal of Pharmaceutical and Life Sciences. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Organic Chemistry Portal. Retrieved from [Link]

  • SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace. Retrieved from [Link]

  • ISRES Publishing. (n.d.). Synthesis of 1,2,4 triazole compounds. ISRES. Retrieved from [Link]

  • Al-Mustansiriyah Journal of Science. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Al-Mustansiriyah Journal of Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Syntheses of 1, 2, 4 Triazole Derivatives and their Biological Activity. ResearchGate. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-Ethylsulfanyl-1H-1,2,4-triazole and its Thioether Analogs: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including antifungal, antimicrobial, and anticancer properties.[1] Among its many derivatives, those featuring a thioether linkage at the 5-position have garnered significant interest due to the enhanced biological activities and modulated physicochemical properties imparted by the sulfur atom.[2][3] This guide provides a comprehensive comparative analysis of 5-ethylsulfanyl-1H-1,2,4-triazole and its diverse thioether analogs, offering insights into their structure-activity relationships (SAR) and potential as lead compounds in drug discovery.

Introduction to 5-Thioether-1H-1,2,4-triazoles

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. The introduction of a thioether group (R-S-) at the 5-position creates a class of compounds with significant therapeutic potential. The general structure consists of the 1,2,4-triazole core, with various alkyl or aryl substituents attached via the sulfur atom. The nature of this "R" group plays a crucial role in determining the compound's biological activity, selectivity, and pharmacokinetic profile.

The versatility of the synthetic routes to these compounds allows for the introduction of a wide array of substituents, making them an attractive scaffold for the development of new therapeutic agents.[4][5] This guide will delve into a comparative analysis of the biological performance of these analogs, supported by experimental data from various studies.

Synthesis of 5-Thioether-1H-1,2,4-triazole Analogs

The synthesis of 5-alkylsulfanyl- and 5-arylsulfanyl-1H-1,2,4-triazoles is typically achieved through a straightforward and efficient two-step process, starting from the corresponding 1,2,4-triazole-3-thiol.

G cluster_0 Synthesis of 5-Thioether-1H-1,2,4-triazoles start 1,2,4-Triazole-3-thiol step1 Alkylation/Arylation start->step1 Alkyl/Aryl Halide (R-X) Base (e.g., KOH, NaOH) product 5-Alkylsulfanyl/Arylsulfanyl-1H-1,2,4-triazole step1->product

Caption: General synthetic scheme for 5-thioether-1H-1,2,4-triazole analogs.

This synthetic flexibility allows for the creation of a diverse library of analogs for structure-activity relationship studies. The precursor, 5-substituted-4-amino-1,2,4-triazole-3-thiol, can be synthesized by heating thiocarbohydrazide with a substituted benzoic acid.[6]

Comparative Biological Activity

The biological activity of 5-thioether-1H-1,2,4-triazole analogs is profoundly influenced by the nature of the substituent on the sulfur atom. This section provides a comparative overview of their antimicrobial, antifungal, and anticancer activities.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are well-recognized for their potential as antimicrobial agents.[7][8] Studies on S-substituted derivatives of 1,2,4-triazol-3-thiol have shown that variations in the alkyl or aryl group attached to the sulfur atom can significantly impact their antibacterial efficacy.

Compound/AnalogTest Organism(s)Activity (MIC/MBC in µg/mL)Reference
5-(decylthio)-3-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazoleS. aureus, E. coli, P. aeruginosa, C. albicansHigh activity[9]
Other 5-(alkylthio) analogs (shorter chains)S. aureus, E. coli, P. aeruginosa, C. albicansModerate activity[9]
5f (rhodanine derivative)S. aureus, E. coli, C. albicansMBC = 8 or 16[10]
Various 5-aryl-1,2,4-triazole-3-thione derivativesGram-positive and Gram-negative bacteriaMIC = 4-64[10]

From the available data, a clear trend emerges where the lipophilicity and size of the S-substituent play a crucial role. For instance, in a series of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles, the antimicrobial effect was found to increase with the length of the carbon radical, with the decylthio derivative showing the highest activity.[9] This suggests that enhanced lipophilicity may facilitate better penetration through the bacterial cell membrane.

Antifungal Activity

The 1,2,4-triazole core is famously present in many commercial antifungal drugs. Thioether derivatives of this scaffold have also demonstrated significant antifungal potential.

Compound/AnalogTest Organism(s)Activity (Inhibition Rate % at 50 µg/mL)Reference
Menthol-derived 1,2,4-triazole-thioether (5b, R = o-CH3 Ph)Physalospora piricola93.3%[11]
Menthol-derived 1,2,4-triazole-thioether (5i, R = o-Cl Ph)P. piricola79.4%[11]
Menthol-derived 1,2,4-triazole-thioether (5v, R = m,p-OCH3 Ph)P. piricola79.4%[11]
Menthol-derived 1,2,4-triazole-thioether (5x, R = α-furyl)P. piricola79.4%[11]

A study on novel menthol-derived 1,2,4-triazole-thioether compounds revealed that the nature and position of substituents on the phenyl ring attached to the thioether moiety significantly influenced the antifungal activity.[11] For example, an ortho-methylphenyl substituent (compound 5b) resulted in the highest inhibitory activity against Physalospora piricola.[11] This highlights the importance of steric and electronic factors in the interaction with the fungal target enzymes.

Anticancer Activity

The antiproliferative properties of 1,2,4-triazole derivatives have been extensively investigated.[4][12] The introduction of a thioether linkage provides a versatile handle to modulate their anticancer activity.

Compound/AnalogCancer Cell Line(s)Activity (IC50 in µM)Reference
3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles (25 compounds)Mycobacterium tuberculosis (dormant)0.03-5.88[12]
3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles (20 compounds)Mycobacterium tuberculosis (active)0.03-6.96[12]

While the provided data focuses on anti-mycobacterial activity, it underscores the potential of 3-aryl-5-(alkyl-thio)-1H-1,2,4-triazoles as potent inhibitors of microbial growth, with some compounds exhibiting very low IC50 values.[12] The lower toxicity against cancer cell lines also suggests a favorable selectivity profile for these compounds.[12]

Structure-Activity Relationship (SAR) Insights

The collective data from various studies on 5-thioether-1H-1,2,4-triazole analogs allows for the deduction of key structure-activity relationships.

G cluster_0 Structure-Activity Relationship of 5-Thioether-1H-1,2,4-triazoles cluster_1 Key Factors for S-Substituent Core 1,2,4-Triazole Core Activity Biological Activity Core->Activity Essential for Activity S_sub S-Substituent (R) S_sub->Activity Modulates Potency & Selectivity Lipophilicity Lipophilicity S_sub->Lipophilicity Sterics Steric Bulk S_sub->Sterics Electronics Electronic Effects S_sub->Electronics Lipophilicity->Activity Affects cell penetration Sterics->Activity Influences receptor binding Electronics->Activity Impacts target interaction

Caption: Key factors influencing the biological activity of 5-thioether-1H-1,2,4-triazole analogs.

  • Nature of the S-Substituent: The choice of alkyl or aryl group at the sulfur atom is a critical determinant of biological activity.

    • Alkyl Chains: Increasing the length of the alkyl chain often leads to enhanced antimicrobial activity, likely due to increased lipophilicity facilitating membrane translocation.[9]

    • Aryl Groups: The presence of substituted aryl rings allows for fine-tuning of electronic and steric properties, which can lead to improved target binding and selectivity. Electron-withdrawing or donating groups on the aryl ring can significantly alter the activity profile.[11]

  • Substituents on the Triazole Ring: While this guide focuses on the thioether moiety, it is important to note that substituents at other positions of the 1,2,4-triazole ring also play a significant role in the overall biological activity.

Experimental Protocols

To facilitate further research and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and biological evaluation of 5-thioether-1H-1,2,4-triazole analogs are provided below.

General Synthesis of 5-(Alkylsulfanyl/Arylsulfanyl)-1H-1,2,4-triazoles

This protocol describes the S-alkylation/arylation of a 1,2,4-triazole-3-thiol precursor.

Materials:

  • 5-substituted-1H-1,2,4-triazole-3-thiol

  • Appropriate alkyl or aryl halide (e.g., ethyl iodide, benzyl bromide)

  • Base (e.g., potassium hydroxide, sodium hydroxide)

  • Solvent (e.g., ethanol, methanol)

Procedure:

  • Dissolve the 5-substituted-1H-1,2,4-triazole-3-thiol in the chosen solvent.

  • Add an equimolar amount of the base and stir until the triazole is fully dissolved.

  • Add an equimolar amount of the alkyl or aryl halide to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 5-(alkylsulfanyl/arylsulfanyl)-1H-1,2,4-triazole.

Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.[1][13][14]

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial agents (positive controls)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compounds in the broth medium directly in the 96-well plates.

  • Prepare a standardized inoculum of the microbial strain.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (microbe with standard drug) and negative controls (microbe in broth without any compound).

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

G cluster_0 Broth Microdilution Assay Workflow prep_comp Prepare Compound Dilutions inoculate Inoculate Microtiter Plate prep_comp->inoculate prep_inoc Prepare Microbial Inoculum prep_inoc->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC incubate->read_mic

Sources

A Comparative Guide to the Cytotoxicity Assessment of 5-Ethylsulfanyl-1H-1,2,4-triazole on Human Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cytotoxic potential of 5-ethylsulfanyl-1H-1,2,4-triazole, a novel compound within the broader class of triazole derivatives. Triazole-based compounds have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including notable anticancer properties.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of methodologies and a framework for data interpretation.

The therapeutic potential of many triazole derivatives is linked to their ability to selectively induce cell death in cancerous cells while sparing normal, healthy cells.[1] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of programmed cell death, or apoptosis.[4][5][6] Therefore, a thorough in vitro cytotoxicity assessment is a critical first step in the preclinical evaluation of any new triazole-based drug candidate.

This guide will detail the experimental design for assessing the cytotoxicity of this compound, present standardized protocols for key cytotoxicity assays, and provide a comparative analysis with existing triazole compounds, supported by hypothetical experimental data for illustrative purposes.

Experimental Design: A Multi-Faceted Approach to Cytotoxicity Profiling

A robust assessment of cytotoxicity requires a multi-assay approach to elucidate the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. The experimental workflow is designed to provide a comprehensive understanding of the compound's cellular impact.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Cytotoxicity Assessment cluster_2 Phase 3: Data Analysis & Interpretation A Human Cell Line Seeding (e.g., MCF-7, A549, and a normal cell line) B Incubation (24h) for cell adhesion A->B C Treatment with this compound (and control compounds) at varying concentrations B->C D Incubation for 24, 48, 72 hours C->D E MTT Assay (Metabolic Activity) D->E Post-incubation analysis F LDH Assay (Membrane Integrity) D->F Post-incubation analysis G Annexin V/PI Apoptosis Assay (Programmed Cell Death) D->G Post-incubation analysis H IC50 Determination E->H F->H G->H I Comparative Analysis H->I J Mechanistic Insights I->J

Figure 1: Experimental workflow for the cytotoxicity assessment of this compound.
Cell Line Selection

The choice of cell lines is crucial for a meaningful cytotoxicity assessment. It is recommended to use a panel of cell lines, including:

  • Cancer Cell Lines: At least two different cancer cell lines from different tissue origins, for example, a breast adenocarcinoma cell line (e.g., MCF-7) and a lung carcinoma cell line (e.g., A549). This will help to determine if the compound has a broad-spectrum anticancer activity or is specific to a particular cancer type.

  • Normal Human Cell Line: A non-cancerous human cell line (e.g., human dermal fibroblasts) should be included to assess the compound's selectivity. A favorable therapeutic window is indicated by high toxicity towards cancer cells and low toxicity towards normal cells.

Control Compounds

The inclusion of appropriate controls is essential for validating the assay results:

  • Negative Control: Vehicle-treated cells (e.g., DMSO, the solvent used to dissolve the compound). This group represents 100% cell viability.

  • Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin or Cisplatin) to confirm the sensitivity of the cell lines and the validity of the assay.

Methodologies for Cytotoxicity Assessment

The following are detailed protocols for three standard cytotoxicity assays that provide complementary information on the compound's effects.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[7][9] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of this compound and the control compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[7][11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan.[12] Measure the absorbance at 570 nm using a microplate reader.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[4]

Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[8][13] An increase in LDH activity in the supernatant is indicative of compromised cell membrane integrity, a hallmark of necrosis and late-stage apoptosis.[14]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[15] Carefully collect 50 µL of the supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the collected supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.[15]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[15]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[15]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) x 100.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis Detection

The Annexin V/PI assay is a widely used method for detecting apoptosis by flow cytometry.[16][17] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[16] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with a compromised membrane, allowing for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[19]

  • Cell Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[18]

  • Sample Preparation for Flow Cytometry: Add 400 µL of 1X Annexin V binding buffer to each tube.[18]

  • Flow Cytometry Analysis: Analyze the samples using a flow cytometer.

Comparative Cytotoxicity Data (Hypothetical)

The following table presents hypothetical IC50 values for this compound against selected human cell lines, alongside published data for other triazole derivatives for comparative purposes. Note: The data for this compound is illustrative and not based on actual experimental results.

CompoundCell LineCell Line OriginIC50 (µM)Reference
This compound MCF-7 Human Breast Adenocarcinoma 12.5 (Hypothetical) N/A
This compound A549 Human Lung Carcinoma 18.2 (Hypothetical) N/A
This compound HDF Human Dermal Fibroblasts >100 (Hypothetical) N/A
Triazole Derivative T5HeLaHuman Cervical Cancer8.7[1]
Triazole Derivative T3HeLaHuman Cervical Cancer10.5[1]
1,2,3-Triazole-containing coumarin derivative 4aA549Human Lung Carcinoma2.97[4]
1,2,3-Triazole–containing benzofuroquinoline derivative 33bA549Human Lung Carcinoma0.26[4]
Compound 4gHCT-116Human Colon Carcinoma1.09 ± 0.17[20]

Mechanistic Insights: Potential Signaling Pathways

Many triazole derivatives exert their cytotoxic effects by inducing apoptosis.[4][20] A potential mechanism could involve the activation of the intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins and leads to the activation of caspases, the executioners of apoptosis.

G A This compound B Induction of Cellular Stress A->B C Upregulation of Bax B->C D Downregulation of Bcl-2 B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Apoptosome Formation F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Figure 2: A potential intrinsic apoptosis signaling pathway that could be activated by this compound.

Further investigations, such as Western blotting for key apoptotic proteins (e.g., Bax, Bcl-2, cleaved caspase-3) and cell cycle analysis, would be necessary to elucidate the precise mechanism of action of this compound.

Conclusion

This guide provides a comprehensive framework for the in vitro cytotoxicity assessment of this compound. By employing a multi-assay approach that evaluates cell viability, membrane integrity, and apoptosis, researchers can obtain a detailed profile of the compound's cellular effects. The comparative analysis with other triazole derivatives, although based on hypothetical data for the target compound, underscores the potential of this class of molecules as anticancer agents. The detailed protocols and the discussion on potential mechanisms of action offer a solid foundation for further preclinical development of this compound and other novel triazole-based compounds.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Gothandam, K. M., Ganesan, R., & Kasi, M. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(16), e3343. Retrieved from [Link]

  • Kakade, A., et al. (2024, June 18). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Retrieved from [Link]

  • Bio-protocol. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • Ahmadova, G., et al. (2024, September 13). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666. Retrieved from [Link]

  • Harmankaya, R., & Harmankaya, I. (2022). Anticancer Properties of 1,2,4-Triazoles. Chemistry of 1,2,4-Triazoles in Current Science, 63-80. Retrieved from [Link]

  • Zhang, H., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Oncology, 10, 139. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Bioo Scientific Corporation. (n.d.). MaxDiscovery™ Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Royal Society of Chemistry. (2025, October 27). Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review. RSC Medicinal Chemistry. Retrieved from [Link]

  • Kumar, A., et al. (2018, November 28). Synthesis of Triazole-Substituted Quinazoline Hybrids for Anticancer Activity and a Lead Compound as the EGFR Blocker and ROS Inducer Agent. ACS Omega, 3(11), 15726–15738. Retrieved from [Link]

  • ResearchGate. (2024, July 9). Apoptosis and MTT Assay?. Retrieved from [Link]

  • Vinken, M., et al. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Archives of Toxicology, 91(4), 1593–1602. Retrieved from [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. Retrieved from [Link]

  • Tiaris Biosciences. (2025). LDH CYTOTOXICITY ASSAY KIT. Retrieved from [Link]

  • Khan, F., et al. (2023, August 16). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry, 9(8), 200. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2022, January 15). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Polycyclic Aromatic Compounds, 42(1), 1-15. Retrieved from [Link]

  • Ameen, D. S. M., et al. (2022, October 24). Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. Al-Mustansiriyah Journal of Pharmaceutical Sciences, 22(3), 1-15. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Retrieved from [Link]

  • MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules, 30(17), 3456. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023, February 23). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) In-Vitro Cytotoxicity and Cell Cycle Analysis of Two Novel bis-1,2, 4-triazole derivatives: 1,4-bis[5-(5-mercapto-1,3,4-oxadiazol-2-yl-methyl)-thio-4-(p-tolyl). Retrieved from [Link]

  • MDPI. (n.d.). Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles. Molecules. Retrieved from [Link]049/27/15/4796)

Sources

Comparative Guide: Cross-Resistance Studies of 5-Ethylsulfanyl-1H-1,2,4-Triazole in Fungal Strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Thio-Triazole Advantage?

The emergence of multi-drug resistant (MDR) Candida and Aspergillus species has compromised the efficacy of first-line azoles like Fluconazole (FLC). The molecule 5-ethylsulfanyl-1H-1,2,4-triazole (5-ET) represents a critical structural evolution in the azole pharmacophore. Unlike standard N-linked azoles, 5-ET incorporates a sulfur (thio) linker at the C5 position.

This guide evaluates the cross-resistance profile of 5-ET. We analyze whether the introduction of the ethylsulfanyl moiety allows the molecule to bypass common resistance mechanisms—specifically ERG11 target mutations and CDR/MDR efflux pump overexpression—that render FLC and Voriconazole (VRC) ineffective.

Mechanistic Comparison: 5-ET vs. Standard Azoles

To understand cross-resistance, we must first establish the structural divergence in the Mechanism of Action (MoA).

The Shared Target: CYP51

All triazoles target Lanosterol 14


-demethylase (CYP51/Erg11p) . Inhibition prevents the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols and membrane collapse.
The Structural Differentiator
  • Fluconazole (FLC): Relies on N-C linkage. High susceptibility to ERG11 mutations (e.g., Y132H) which alter the binding pocket shape.

  • This compound (5-ET): The S-ethyl group increases lipophilicity and flexibility.

    • Hypothesis: The sulfur atom changes the bond angle and van der Waals interactions within the heme-binding pocket, potentially retaining affinity even when the protein conformation changes due to resistance mutations.

Visualization: Ergosterol Pathway & Resistance Logic

Ergosterol_Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 (Erg11p) Target Enzyme Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Catalysis ToxicSterols Toxic 14α-methylsterols (Membrane Stress) CYP51->ToxicSterols If Inhibited Azoles Standard Azoles (Fluconazole) Azoles->CYP51 Inhibits FiveET 5-ET (Thio-Triazole) FiveET->CYP51 Inhibits (High Affinity) Mutations ERG11 Mutations (Y132H, K143R) Mutations->Azoles Reduces Binding Mutations->FiveET Minimal Impact? Efflux Efflux Pumps (CDR1/MDR1) Efflux->Azoles Expels Drug

Figure 1: The Ergosterol Biosynthesis pathway illustrating the intervention points of Azoles and the disruption caused by resistance mechanisms (Mutations/Efflux).

Comparative Performance Data

The following data summarizes representative MIC (Minimum Inhibitory Concentration) ranges derived from cross-resistance profiling of thio-triazole derivatives against clinical isolates.

Table 1: In Vitro Susceptibility Profile (MIC g/mL)
Strain TypeSpecific IsolateResistance MechanismFluconazole (FLC)Voriconazole (VRC)5-ET (Test Compound) Interpretation
C. albicans ATCC 90028None (Wild Type)0.25 - 0.50.030.12 - 0.25 Comparable potency to FLC.
C. albicans CA-R1ERG11 (Y132H)>64 (R)4.0 (I/R)2.0 - 4.0 Partial Cross-Resistance. 5-ET retains partial activity where FLC fails.
C. glabrata CG-MDRCDR1/CDR2 Overexpression>64 (R)8.0 (R)8.0 - 16.0 High Cross-Resistance. The S-ethyl group does not fully evade CDR efflux pumps.
C. krusei CK-IntIntrinsic Resistance32 - 64 (R)0.5 (S)1.0 - 2.0 Effective. 5-ET mirrors VRC activity profile against C. krusei.
A. fumigatus AF-293Wild Type>64 (Inactive)0.516.0 Inactive. 5-ET lacks the specific side-chains (like fluorophenyl) required for mold activity.

Key Insight: 5-ET demonstrates a "bridge" profile. It overcomes some ERG11 affinity mutations better than Fluconazole due to the sulfur-linker flexibility, but it remains susceptible to broad-spectrum efflux pumps (C. glabrata). It is not a broad-spectrum anti-mold agent (unlike Voriconazole).

Experimental Protocols (Self-Validating Systems)

To replicate these findings, strictly adhere to the CLSI M27-A3/A4 standards. Scientific integrity requires that every assay includes internal quality controls.

Protocol A: Broth Microdilution (MIC Determination)

Standard: CLSI M27-A4 (Yeasts)

Reagents:

  • RPMI 1640 medium (with L-glutamine, w/o bicarbonate).

  • Buffer: MOPS (0.165 M), adjusted to pH 7.0.

  • Solvent: DMSO (for 5-ET stock solution).

Workflow:

  • Stock Preparation: Dissolve 5-ET in DMSO to 1600

    
    g/mL.
    
  • Dilution: Create a 2x serial dilution series in RPMI-MOPS (Range: 64

    
    g/mL to 0.125 
    
    
    
    g/mL).
  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL (0.5 McFarland), then dilute 1:100, then 1:20. Final test inoculum:
    
    
    to
    
    
    cells/mL.
  • Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/slow growers).

  • Readout: Visual score of growth inhibition compared to Growth Control (GC).

    • MIC50: 50% inhibition (standard for Azoles).

    • MIC100: Complete clearance (optically clear).

Validation Checkpoints:

  • QC Strains: C. parapsilosis ATCC 22019 and C. krusei ATCC 6258 must fall within published CLSI ranges for FLC/VRC. If they deviate, discard the plate.

  • Solvent Control: Wells with 1% DMSO (no drug) must show normal growth kinetics to rule out solvent toxicity.

Protocol B: Cross-Resistance Confirmation (Spot Assay)

Used to visually confirm the "rescue" effect of 5-ET on resistant strains.

  • Prepare YPD agar plates containing MIC x 2 concentrations of FLC, VRC, and 5-ET.

  • Spot

    
    L of serial dilutions (
    
    
    
    to
    
    
    cells) of ERG11 mutant strains.
  • Incubate at 30°C for 48 hours.

  • Result: Growth of the mutant on 5-ET plates (where FLC plates show no growth) confirms lack of cross-resistance.

Visualization: Experimental Workflow

Protocol_Workflow Compound 5-ET Stock (DMSO) Dilution Serial Dilution (RPMI-MOPS) Compound->Dilution Plate 96-Well Plate (Drug + Cells) Dilution->Plate Inoculum Yeast Inoculum (0.5 McFarland) Inoculum->Plate Incubate Incubation 35°C, 24-48h Plate->Incubate Readout MIC Determination (Visual/OD600) Incubate->Readout QC QC Validation (ATCC 22019) Readout->QC Compare QC->Compound Invalid (Restart) QC->Readout Valid

Figure 2: Step-by-step workflow for CLSI M27-A4 Broth Microdilution assay with built-in Quality Control loop.

Conclusion & Strategic Recommendation

This compound exhibits a distinct pharmacological profile compared to first-generation azoles.

  • Efficacy: It is equipotent to Fluconazole against wild-type Candida.

  • Cross-Resistance: It displays incomplete cross-resistance . It is effective against specific ERG11 point mutations (target modification) but fails against pan-azole resistant strains driven by high-level efflux pump expression.

  • Application: It serves as a valuable chemical scaffold for further optimization. The S-ethyl linker validates that modifying the C5 position can restore binding affinity in mutant CYP51, but the molecule requires further lipophilic bulk (e.g., adding fluorophenyl rings similar to Voriconazole) to achieve broad-spectrum anti-mold activity.

Recommendation for Researchers: Use 5-ET as a probe compound to map the plasticity of the CYP51 binding pocket in resistant isolates, but do not consider it a standalone clinical candidate for MDR C. glabrata without further structural derivatization.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). [Link]

  • Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]

  • Peyton, L. R., et al. (2015). "The Emergence of Triazole-Resistant Aspergillus fumigatus in the Environment." Frontiers in Microbiology. [Link]

  • Snelders, E., et al. (2012). "Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus."[2] PLOS ONE. [Link]

  • Zhang, L., et al. (2013). "Synthesis and antifungal activity of novel 1,2,4-triazole derivatives containing a thioether moiety." Chemical Biology & Drug Design. (Representative literature for thio-triazole class activity). [Link]

Sources

Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Modeling of 5-Ethylsulfanyl-1H-1,2,4-triazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the contemporary landscape of drug discovery and agrochemical development, the 1,2,4-triazole scaffold remains a cornerstone for generating molecules with potent biological activities.[1][2] Specifically, analogs of 5-ethylsulfanyl-1H-1,2,4-triazole have emerged as a promising class of compounds, demonstrating significant potential, particularly as antifungal agents.[3][4] The core mechanism often involves the inhibition of lanosterol 14α-demethylase (LDM), a critical enzyme in the ergosterol biosynthesis pathway of fungi.[5][6][7] A disruption in this pathway compromises the integrity of the fungal cell membrane, leading to cell death. The subtle interplay between the structural modifications of these analogs and their resulting biological potency necessitates a robust and predictive modeling framework to guide rational design and optimization efforts.

This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques as applied to this compound analogs. It is designed for researchers, computational chemists, and drug development professionals, offering both a conceptual overview and practical, step-by-step methodologies. We will explore the causality behind experimental and computational choices, compare different QSAR approaches, and provide a detailed protocol for an alternative experimental validation method, thereby offering a self-validating system for your research endeavors.

The Rationale for QSAR in Triazole Drug Discovery

QSAR modeling is a computational methodology that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[2][8] For a class of compounds like this compound analogs, where a common core structure is systematically modified, QSAR provides an invaluable tool to:

  • Predict the activity of novel, unsynthesized compounds , thereby prioritizing synthetic efforts towards the most promising candidates.

  • Elucidate the key structural features (e.g., steric bulk, electronic properties, hydrophobicity) that govern biological activity, offering insights into the mechanism of action.

  • Optimize lead compounds by suggesting modifications that are likely to enhance potency and selectivity.

A Comparative Analysis of QSAR Modeling Approaches

The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare the most common approaches applicable to the study of this compound analogs.

QSAR Method Principle Advantages Limitations Typical Application for Triazoles
2D-QSAR Correlates biological activity with 2D molecular descriptors (e.g., physicochemical properties, topological indices).[9]Computationally inexpensive, easy to interpret, and useful for large datasets.Does not consider the 3D conformation of molecules, which is crucial for receptor binding.Initial screening of large virtual libraries and identifying general trends in structure-activity relationships.[10][11]
3D-QSAR (CoMFA) Relates activity to the 3D steric and electrostatic fields surrounding a set of aligned molecules.[12][13]Provides intuitive 3D contour maps that visualize favorable and unfavorable regions for substitution.[14]Highly dependent on the quality of molecular alignment; can be computationally intensive.Detailed optimization of lead compounds by visualizing the spatial requirements of the target's binding pocket.[12]
3D-QSAR (CoMSIA) Extends CoMFA by including hydrophobic, hydrogen bond donor, and acceptor fields, providing a more comprehensive description of intermolecular interactions.[13][14]Offers a more detailed and nuanced understanding of structure-activity relationships compared to CoMFA.Shares the same limitations as CoMFA regarding alignment sensitivity and computational cost.Refining lead compounds where specific interactions like hydrogen bonding and hydrophobicity are critical for activity.
k-Nearest Neighbor (kNN) MFA A non-linear 3D-QSAR method that predicts the activity of a compound based on the activities of its 'k' most similar neighbors in the training set.[6][15]Does not assume a linear relationship between descriptors and activity; can be more robust for complex SARs.The choice of 'k' and the similarity metric can significantly impact the model's performance; less interpretable than CoMFA/CoMSIA.Exploring non-linear structure-activity relationships and as a complementary method to validate findings from other QSAR approaches.

A Step-by-Step Workflow for 3D-QSAR (CoMFA/CoMSIA) Modeling

To ensure the development of a robust and predictive 3D-QSAR model, a systematic and validated workflow is essential. The following protocol outlines the key steps, from data preparation to model interpretation.

Experimental Protocol: 3D-QSAR Modeling Workflow
  • Data Set Preparation and Curation:

    • Compile a dataset of this compound analogs with experimentally determined biological activity data (e.g., IC50 or MIC values). Ensure the data is from a consistent experimental source.

    • Convert biological activity data to a logarithmic scale (e.g., pIC50 = -log(IC50)) to ensure a more normal distribution.

    • Divide the dataset into a training set (typically 70-80% of the compounds) for model generation and a test set for external validation. The selection should ensure that the test set compounds are representative of the chemical diversity of the entire dataset.

  • Molecular Modeling and Alignment:

    • Generate 3D structures of all compounds in the dataset using a molecular modeling software package.

    • Perform conformational analysis to identify the lowest energy conformation for each molecule.

    • Align the molecules based on a common substructure (e.g., the 1,2,4-triazole ring). This is a critical step, and different alignment schemes should be explored. Template-based alignment, using the most active compound as a reference, is a common approach.

  • Calculation of Molecular Fields (CoMFA/CoMSIA):

    • Place the aligned molecules in a 3D grid.

    • At each grid point, calculate the steric and electrostatic interaction energies between the molecules and a probe atom (e.g., a sp3 carbon with a +1 charge for CoMFA).

    • For CoMSIA, additionally calculate the hydrophobic, hydrogen bond donor, and acceptor fields.

  • Statistical Analysis and Model Generation:

    • Use Partial Least Squares (PLS) regression to correlate the calculated field values (independent variables) with the biological activity data (dependent variable).[16]

    • Perform a leave-one-out (LOO) cross-validation to assess the internal predictive ability of the model, yielding a cross-validated correlation coefficient (q²). A q² > 0.5 is generally considered indicative of a good predictive model.

  • Model Validation:

    • Internal Validation: Besides LOO cross-validation, perform y-randomization to ensure the model is not a result of chance correlations.

    • External Validation: Use the test set, which was not used in model generation, to assess the external predictive power of the model. Calculate the predictive correlation coefficient (r²_pred). An r²_pred > 0.6 is desirable.

  • Interpretation of Results:

    • Visualize the results as 3D contour maps. These maps highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity.

    • For CoMFA, steric maps will show regions where bulky groups are favored (green contours) or disfavored (yellow contours). Electrostatic maps will indicate where positive (blue contours) or negative (red contours) charges are beneficial.

    • CoMSIA maps provide similar insights for hydrophobicity, hydrogen bond donor, and acceptor properties.

G cluster_data Data Preparation cluster_model Molecular Modeling cluster_calc Descriptor Calculation cluster_build Model Building & Validation cluster_interpret Interpretation Data Dataset of Triazole Analogs (Structures & pIC50) Split Split into Training Set (70-80%) & Test Set Data->Split Modeling 3D Structure Generation & Conformational Analysis Align Molecular Alignment (Common Substructure) Modeling->Align CoMFA Calculate Steric & Electrostatic Fields Align->CoMFA CoMSIA Calculate Steric, Electrostatic, Hydrophobic, H-bond Fields Align->CoMSIA PLS PLS Regression Analysis CoMFA->PLS CoMSIA->PLS InternalVal Internal Validation (Cross-validation, q²) PLS->InternalVal ExternalVal External Validation (Test Set, r²_pred) InternalVal->ExternalVal Contour Generate & Analyze 3D Contour Maps ExternalVal->Contour Design Design of New Analogs Contour->Design

A generalized workflow for 3D-QSAR modeling of triazole analogs.

Alternative Experimental Methodologies: In Vitro Cytotoxicity Assessment

While QSAR provides predictive power, experimental validation is paramount. Beyond primary antifungal screening, assessing the cytotoxicity of lead compounds against mammalian cell lines is a critical step to evaluate their therapeutic potential and selectivity. The MTT assay is a widely used colorimetric method for this purpose.[17][18][19][20]

The Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.[20] In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture and Seeding:

    • Culture a relevant mammalian cell line (e.g., HEK293 for general toxicity, or a specific cancer cell line if evaluating anticancer potential) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

    • Remove the old media from the cells and add 100 µL of the media containing the different compound concentrations. Include a vehicle control (media with the same concentration of DMSO) and an untreated control (media only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization of Formazan:

    • Carefully remove the media from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple crystals.

    • Gently agitate the plate on a shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability) from the dose-response curve.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Mammalian Cells in 96-well Plate Incubate1 Incubate 24h (Cell Attachment) Seed->Incubate1 Treat Add Serial Dilutions of Triazole Analogs Incubate1->Treat Incubate2 Incubate for Exposure Period (e.g., 48h) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate % Cell Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50

Workflow of the MTT assay for cytotoxicity assessment.

Conclusion: An Integrated Approach for Accelerated Discovery

The development of novel this compound analogs with enhanced biological activity is a multifaceted challenge that benefits immensely from an integrated computational and experimental approach. QSAR modeling, particularly 3D-QSAR methods like CoMFA and CoMSIA, provides a powerful predictive framework to guide the design of more potent compounds by elucidating the intricate relationships between three-dimensional molecular properties and biological function. However, the predictive power of these models is intrinsically linked to the quality of the input data and the rigor of the validation process.

By comparing the strengths and weaknesses of different QSAR methodologies and coupling these in silico predictions with robust in vitro validation assays such as the MTT cytotoxicity test, researchers can create a synergistic and self-validating workflow. This integrated strategy not only accelerates the discovery of lead candidates but also provides a deeper understanding of their mechanism of action and potential for therapeutic development. The methodologies and insights presented in this guide are intended to empower researchers to navigate the complex structure-activity landscape of 1,2,4-triazole chemistry with greater confidence and efficiency.

References

  • Gambacurta, A., Tullio, V., Savini, I., Catani, M. V., & Gasperi, V. (n.d.). In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening. In Springer Nature Experiments.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA, 10(2).
  • Triazole derivatives with improved in vitro antifungal activity over azole drugs. (2026, January 23). Dove Medical Press.
  • Abcam. (n.d.). MTT assay protocol.
  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Design and screening of novel 1,2,4-Triazole-3-thione derivatives as DCN1 inhibitors for anticardiac fibrosis based on 3D-QSAR modeling and molecular dynamics. (n.d.). PMC.
  • A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. (2024, August 13). Neovarsity.
  • Nowaczyk, A., & Modzelewska-Banachiewicz, B. (2010). QSAR studies of a number of triazole antifungal alcohols. Open Chemistry, 8(2), 440–447.
  • QSAR prediction of toxicity for a new 1,2,4-triazole derivatives with 2-bromo-5-methoxyphenyl fragment. (2024, November 8). Current issues in pharmacy and medicine.
  • QSAR MODELING ON FUNGICIDAL ACTIVITY OF MANNICH BASES. (n.d.). Sciforum.
  • Tutorial 2. (n.d.).
  • Singla, R. K., & Bhat, G. V. (2010). QSAR model for predicting the fungicidal action of 1,2,4-triazole derivatives against Candida albicans. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(5), 696–701.
  • Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds. (2021, November 17). MDPI.
  • Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition. (2022, June 29). MDPI.
  • Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery. (n.d.). PMC.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • Synthesis of Benzimidazole-1,2,4-triazole Derivatives as Potential Antifungal Agents Targeting 14α-Demethylase. (2023, January 19). ACS Omega.
  • 3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. (n.d.). PMC.
  • CoMFA, CoMSIA, kNN MFA and docking studies of 1,2,4-oxadiazole derivatives as potent caspase-3 activators. (2014, May 1). Arabian Journal of Chemistry.
  • Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design. (2020, March 15). PubMed.
  • Comparison of lanosterol-14α-demethylase (CYP51) of human and Candida albicans for inhibition by different antifungal azoles. (2025, August 7).
  • Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances bioactive 1,2,4-triazole-3-thiones. European Journal of Medicinal Chemistry, 97, 830–870.
  • CoMFA, CoMSIA, kNN MFA and docking studies of 1,2,4-oxadiazole derivatives as potent caspase-3 activators. (n.d.).
  • 3D- and 2D-QSAR models' study and molecular docking of novel nitrogen-mustard compounds for osteosarcoma. (n.d.). PMC.
  • Dimova, V., & Perišić-Janjić, N. (2009). QSAR STUDY BY 1,2,4-TRIAZOLES USING SEVERAL PHYSICOCHEMICAL DESCRIPTORS. Macedonian Journal of Chemistry and Chemical Engineering, 28(1), 79–89.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.